2'-iso-Propyl-2,2,2-trifluoroacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)8-5-3-4-6-9(8)10(15)11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWLQXBTNMKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374814 | |
| Record name | 2'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-14-5 | |
| Record name | 2'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-iso-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2'-iso-Propyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identifiers, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, with a focus on providing practical insights for laboratory and research settings.
Core Identifiers and Physicochemical Properties
2'-iso-Propyl-2,2,2-trifluoroacetophenone, also known as 2,2,2-trifluoro-1-(2-isopropylphenyl)ethanone, is a specialty chemical with the following key identifiers:
| Identifier | Value | Source |
| CAS Number | 845823-14-5 | [1] |
| Molecular Formula | C₁₁H₁₁F₃O | [1] |
| Molecular Weight | 216.20 g/mol | [1] |
| IUPAC Name | 2,2,2-trifluoro-1-(2-isopropylphenyl)ethanone | |
| Synonyms | 2-(Trifluoroacetyl)cumene |
Due to the limited availability of experimental data for this specific compound, some physicochemical properties are predicted based on its structure and data from analogous compounds.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones.[2] In this proposed route, cumene (isopropylbenzene) would be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction:
Cumene + Trifluoroacetic Anhydride/Trifluoroacetyl Chloride --(Lewis Acid)--> 2'-iso-Propyl-2,2,2-trifluoroacetophenone + Byproducts
Causality of Experimental Choices:
-
Choice of Acylating Agent: Trifluoroacetic anhydride is often preferred over trifluoroacetyl chloride due to its higher reactivity and the fact that the trifluoroacetic acid byproduct is less corrosive than HCl gas.[3]
-
Lewis Acid Catalyst: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts reactions, effectively activating the acylating agent.[2]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
Experimental Protocol (Predictive):
-
To a stirred solution of aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add trifluoroacetic anhydride (1.0 equivalent).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of cumene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute with water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Friedel-Crafts Acylation Workflow
Proposed Synthetic Pathway 2: Grignard Reaction
An alternative and often highly effective method involves the use of a Grignard reagent.[4] In this approach, 2-isopropylphenylmagnesium bromide (the Grignard reagent) is prepared from 2-bromocumene and magnesium metal. This nucleophilic organometallic species is then reacted with a trifluoroacetylating agent like ethyl trifluoroacetate.
Reaction:
-
2-Bromocumene + Mg --(anhydrous ether)--> 2-isopropylphenylmagnesium bromide
-
2-isopropylphenylmagnesium bromide + Ethyl trifluoroacetate --> Intermediate --(acidic workup)--> 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Causality of Experimental Choices:
-
Grignard Reagent Formation: The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents.[5]
-
Trifluoroacetylating Agent: Ethyl trifluoroacetate is a suitable electrophile for the Grignard reagent. The ethoxide group serves as a leaving group in the initial addition-elimination step.
-
Reaction Stoichiometry: It is crucial to use at least one equivalent of the Grignard reagent.
-
Acidic Workup: An acidic workup is necessary to protonate the intermediate alkoxide and to dissolve the magnesium salts, facilitating product isolation.
Experimental Protocol (Predictive):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-bromocumene (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Grignard Reaction Workflow
Spectroscopic Analysis (Predictive)
As experimental spectra for 2'-iso-Propyl-2,2,2-trifluoroacetophenone are not widely published, the following predictions are based on the analysis of structurally similar compounds, such as 2,2,2-trifluoroacetophenone and its substituted derivatives.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): A complex multiplet is expected in the range of δ 7.2-7.8 ppm. The ortho-isopropyl group will influence the chemical shifts and coupling patterns of the aromatic protons.
-
Isopropyl Methine Proton (1H): A septet is predicted around δ 3.0-3.5 ppm due to coupling with the six methyl protons.
-
Isopropyl Methyl Protons (6H): A doublet is expected around δ 1.2-1.4 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A quartet is expected around δ 180-185 ppm due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
Trifluoromethyl Carbon (-CF₃): A quartet is predicted around δ 115-120 ppm with a large one-bond C-F coupling constant.
-
Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 125-145 ppm. The carbon attached to the isopropyl group will be significantly shielded.
-
Isopropyl Methine Carbon: A signal is expected around δ 30-35 ppm.
-
Isopropyl Methyl Carbons: A signal is anticipated around δ 23-25 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹, characteristic of an aromatic ketone.
-
C-F Stretch: Strong absorption bands are predicted in the range of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions are anticipated just below 3000 cm⁻¹ for the isopropyl group.
-
Aromatic C=C Stretch: Medium intensity bands will likely appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 216.
-
Major Fragmentation Pathways:
-
Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 147 ([M-69]⁺).
-
Formation of the 2-isopropylbenzoyl cation at m/z 147.
-
Formation of the trifluoromethyl cation ([CF₃]⁺) at m/z 69.
-
Loss of the isopropyl group to give a fragment at m/z 173 ([M-43]⁺).
-
Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Potential Applications:
-
Building Block in Medicinal Chemistry: 2'-iso-Propyl-2,2,2-trifluoroacetophenone can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethylketone moiety is a versatile handle for various chemical transformations.
-
Precursor for Biologically Active Compounds: The ketone functionality can be reduced to a secondary alcohol, which can be a key stereocenter in chiral drug molecules.
-
Development of Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activities.
-
Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this compound a potential building block for the synthesis of novel polymers and functional materials.
Safety, Handling, and Disposal
While a specific safety data sheet (SDS) for 2'-iso-Propyl-2,2,2-trifluoroacetophenone is not widely available, information from suppliers of similar compounds indicates that it should be handled with care.[1]
-
Hazards: Expected to cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2'-iso-Propyl-2,2,2-trifluoroacetophenone is a valuable fluorinated building block with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research into fluorinated molecules continues to expand, the utility of this and related compounds is expected to grow.
References
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AOBChem. 2,2,2-Trifluoro-1-(2-isopropylphenyl)ethanone. Available from: [Link]
- Google Patents. A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]
-
NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. Available from: [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Available from: [Link]
- Google Patents. Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
- Google Patents. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. The Grignard Reaction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
Sources
- 1. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sterically Hindered Trifluoromethyl Ketones
Abstract
Sterically hindered trifluoromethyl ketones (TFMKs) represent a unique class of carbonyl compounds characterized by the powerful electron-withdrawing trifluoromethyl group and significant steric bulk adjacent to the carbonyl carbon. This combination imparts distinct chemical properties, including heightened electrophilicity, a pronounced tendency to form stable hydrates, and unique reactivity profiles that set them apart from less substituted analogues. These characteristics have made them exceptionally valuable in drug discovery, particularly as potent, often reversible, covalent inhibitors of enzymes. This guide provides a comprehensive overview of the synthesis, unique chemical properties, and applications of sterically hindered TFMKs, offering field-proven insights for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of Hindered Trifluoromethyl Ketones
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF3) group is particularly impactful due to its strong electron-withdrawing nature and steric bulk.[1][2] When positioned adjacent to a ketone, it creates a highly electrophilic carbonyl carbon.
Sterically hindered TFMKs amplify these effects. The presence of a bulky group (e.g., a substituted aryl, a tert-butyl group, or an adamantyl moiety) on the other side of the carbonyl introduces significant steric strain. This steric hindrance influences synthetic accessibility, modulates reactivity, and can be strategically exploited to achieve selectivity in biological systems. These molecules are pivotal as "warheads" in inhibitor design, forming stable yet often reversible covalent adducts with nucleophilic residues like serine or cysteine in enzyme active sites.[3][4][5] Their ability to act as transition-state analogues, mimicking the tetrahedral intermediate of substrate hydrolysis, makes them potent inhibitors of proteases and esterases.[6][7][8]
Synthetic Methodologies: Navigating Steric Challenges
The synthesis of sterically hindered TFMKs is non-trivial. The combination of a bulky R-group and the electron-deficient carbonyl makes the target molecule susceptible to side reactions and can impede bond formation. Several strategies have been developed, each with specific advantages and limitations.
Acylation of Organometallic Reagents
The most direct route involves the reaction of an organometallic reagent with a trifluoroacetylating agent. However, the high reactivity of reagents like Grignards and organolithiums often leads to over-addition, forming tertiary alcohols.[9][10]
The reaction of a sterically hindered Grignard reagent (R-MgX) with a trifluoroacetyl source like ethyl trifluoroacetate (EtO2CCF3) or trifluoroacetic anhydride (TFAA) is a common approach.
-
Causality: The key challenge is preventing the initial ketone product from reacting with a second equivalent of the Grignard reagent.[10] Steric hindrance around the newly formed ketone provides a degree of kinetic protection. Low temperatures (-78 °C to -40 °C) are critical to control the reactivity of the Grignard reagent and favor the formation of the initial tetrahedral intermediate, which can be quenched before it collapses and reacts further.[11]
-
Field Insight: The choice of trifluoroacetylating agent matters. Trifluoroacetic anhydride is highly reactive. For very bulky Grignard reagents, this can be advantageous. However, for less hindered systems, the milder ethyl trifluoroacetate often provides better control and higher yields of the desired ketone.[12] Recent developments have shown that using fluoroform (HCF3) as the trifluoromethyl source with a strong base like KHMDS can efficiently convert esters, including sterically demanding ones, into TFMKs.[8][13][14]
Caption: Workflow for hindered TFMK synthesis.
Friedel-Crafts Trifluoroacetylation
For aromatic TFMKs, the Friedel-Crafts acylation is a powerful tool, involving the reaction of a sterically hindered arene with trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst.[15]
-
Causality: The reaction proceeds via an electrophilic acylium ion (CF3CO+) generated from TFAA and the Lewis acid (e.g., AlCl3). Steric hindrance on the aromatic ring can significantly influence the regioselectivity and reaction rate. Highly substituted or electron-poor arenes may require stronger Lewis acids or higher temperatures.[16] However, the strong deactivating effect of the resulting trifluoroacetyl group prevents polyacylation, which is a common problem in Friedel-Crafts alkylations.[17]
-
Field Insight: Trifluoroacetic acid itself can sometimes serve as both the solvent and a Brønsted acid catalyst for the cyclization of appropriately substituted precursors to form cyclic hindered TFMKs, avoiding harsh Lewis acids.[18] For electron-rich systems, milder conditions are often sufficient.
Oxidation of Trifluoromethyl Carbinols
An alternative two-step approach involves the initial synthesis of a secondary trifluoromethyl carbinol, followed by oxidation.
-
Step 1: Carbinol Formation: A sterically hindered aldehyde is reacted with a nucleophilic trifluoromethylating agent, such as Ruppert's reagent (TMSCF3), in the presence of a fluoride source.
-
Step 2: Oxidation: The resulting carbinol is then oxidized to the ketone. This step can be challenging, as trifluoromethyl carbinols are resistant to oxidation. Potent oxidation systems like Dess-Martin periodinane or Swern oxidation are typically required.[19]
-
Causality: This method circumvents the over-addition problem associated with Grignard reactions. The oxidation is the critical step; the electron-withdrawing CF3 group destabilizes the transition state of hydride removal, making the alcohol less reactive than its non-fluorinated counterparts.
Unique Reactivity and Properties
The interplay between the CF3 group's electronic pull and the adjacent steric bulk governs the unique behavior of these ketones.
Enhanced Electrophilicity and Hydrate Formation
The most defining characteristic of TFMKs is their extreme electrophilicity. The carbonyl carbon is highly electron-deficient, making it exceptionally susceptible to nucleophilic attack. This leads to a pronounced equilibrium shift towards the hydrate (gem-diol) form in the presence of water.[20][21][22]
-
Causality: The stability of the hydrate is twofold. First, the electron-withdrawing CF3 group inductively destabilizes the carbonyl group, making hydration thermodynamically favorable. Second, the CF3 group stabilizes the resulting gem-diol through favorable anomeric interactions, where lone pairs on the hydroxyl oxygens donate into the antibonding orbital of the C-CF3 bond.[22]
-
Trustworthiness: The stability of the hydrate is so significant that for many TFMKs, the gem-diol is the dominant or even exclusively observable species in solution by NMR.[23] This hydrate stability is crucial for their biological activity, as it prevents in-vivo reduction of the ketone to the inactive alcohol, a common metabolic pathway for other carbonyl-containing drugs.[23]
Caption: Equilibrium between ketone and stable hydrate.
Reversible Covalent Inhibition
In a biological context, the electrophilic ketone or its hydrate acts as a "warhead." It reacts with nucleophilic residues (e.g., Serine, Cysteine) in an enzyme's active site to form a tetrahedral hemiacetal or thiohemiacetal adduct.[4][6]
-
Causality: This adduct is a stable mimic of the transition state of amide or ester bond hydrolysis, making TFMKs potent transition-state analogue inhibitors.[6][7] The reaction is typically reversible, which is a significant advantage in drug design as it can reduce the risk of off-target toxicity associated with irreversible inhibitors.[5] The steric bulk of the 'R' group plays a critical role in positioning the warhead for optimal interaction and can confer selectivity for a specific enzyme target.[6][23]
Applications in Drug Discovery
The unique properties of sterically hindered TFMKs make them ideal candidates for enzyme inhibitors across various therapeutic areas.
Protease and Esterase Inhibitors
TFMKs are highly effective inhibitors of serine and cysteine proteases and esterases.[3][4][24]
-
Expertise: By designing the sterically hindered 'R' group to mimic the natural substrate of an enzyme, medicinal chemists can create highly potent and selective inhibitors. For example, peptidyl TFMKs have been developed as inhibitors for viral proteases like SARS-CoV 3CL protease, where the peptide backbone ensures recognition by the enzyme and the TFMK warhead covalently binds to the catalytic cysteine.[3]
-
Data Presentation: The potency of these inhibitors is typically measured by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).
| Inhibitor Class | Target Enzyme Family | Mechanism of Action | Typical Potency |
| Peptidyl TFMKs | Cysteine Proteases | Reversible Thiohemiacetal | Low nM to µM[3] |
| Aryl TFMKs | Serine Esterases | Reversible Hemiacetal | Low nM to µM[4][6] |
| Heterocyclic TFMKs | Kinases (non-catalytic Cys) | Reversible Thiohemiacetal | Low nM[25][26] |
Kinase Inhibitors
Recently, aromatic TFMKs have been characterized as novel warheads for designing covalently reversible inhibitors that target non-catalytic cysteine residues in kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4).[25][26] This expands their utility beyond hydrolytic enzymes and opens new avenues for targeting challenging proteins in oncology and immunology.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-one
This protocol describes a Grignard-based synthesis of a highly hindered TFMK.
-
Materials:
-
1-Bromoadamantane (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Diethyl Ether
-
Ethyl trifluoroacetate (1.1 equiv)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Hexanes, Ethyl Acetate for chromatography
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an argon atmosphere.
-
Add anhydrous diethyl ether, followed by a solution of 1-bromoadamantane in diethyl ether dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyl trifluoroacetate dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After addition is complete, allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the title compound as a white solid.
-
-
Self-Validation: The success of the reaction is critically dependent on maintaining anhydrous conditions and low temperatures to prevent side reactions. Product identity should be confirmed by 1H, 13C, and 19F NMR spectroscopy and mass spectrometry. The 19F NMR will show a characteristic singlet for the CF3 group.
Conclusion and Future Outlook
Sterically hindered trifluoromethyl ketones are a powerful and versatile class of molecules. Their synthesis, while challenging, is achievable through carefully controlled reactions. The unique combination of steric bulk and electronic activation provides access to potent and selective enzyme inhibitors with favorable pharmacological profiles, particularly their tendency toward reversible covalent interactions and metabolic stability. Future research will likely focus on developing more efficient and scalable synthetic routes and expanding the application of the TFMK warhead to new and challenging biological targets, further solidifying its importance in the landscape of modern drug discovery.
References
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link][19][20]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed. [Link][27]
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Thota, S., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 151, 593-606. [Link][23]
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Shao, Y. M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link][3]
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O'Hagan, D. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link][19]
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Farao, C., et al. (2015). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 29(5), 443-457. [Link][6]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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Wheelock, C. E., et al. (2005). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 13(16), 4943-4953. [Link][4]
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Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 66(10), 6676-6715. [Link][5]
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Thompson, R. C. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press. [Link][7]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
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Kawai, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link][8]
-
ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. [Link][24]
-
Sentman, M. A., et al. (2022). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry, 87(12), 7856-7864. [Link][21]
-
ResearchGate. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link][25]
-
Caceci, M. S. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 8(26), 6063-6066. [Link]
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Zhang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113705. [Link][26]
-
Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link][2]
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Kawai, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link][13]
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Schmallegger, M., et al. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(3), 3237-3244. [Link]
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Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link][22]
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Yang, D., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link][12]
-
Baxendale, I. R., & Ley, S. V. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. [Link]
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ChemRxiv. (2023). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]
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O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5543. [Link][1]
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ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link][14]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link][9]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link][10]
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ResearchGate. (2017). Unusual reactions of Grignard reagents toward fluoroalkylated esters. ResearchGate. [Link][11]
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Yilmaz, I., et al. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Molecules, 27(19), 6296. [Link][18]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link][16]
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Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link][15]
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The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link][17]
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Xu, C., et al. (2020). Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE). Tetrahedron Letters, 61(4), 151433. [Link]
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The Ortho Effect Unleashed: A Technical Guide to the Electronic Landscape of 2'-Isopropyl-2,2,2-trifluoroacetophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the electronic effects of the ortho-isopropyl group on the trifluoroacetophenone scaffold. As a Senior Application Scientist, the following discourse is structured to deliver not just a theoretical overview, but a practical, in-the-field perspective on the interplay of steric and electronic factors that govern the reactivity and spectroscopic properties of this intriguing molecule. We will delve into the nuanced electronic contributions of both the isopropyl and trifluoroacetyl moieties, and more critically, their combined influence when positioned in a sterically demanding ortho-relationship. This guide is designed to be a self-validating system, where theoretical principles are interwoven with proposed experimental and computational validation workflows.
Deconstructing the Substituents: A Tale of Two Opposing Forces
To comprehend the electronic nature of 2'-isopropyl-2,2,2-trifluoroacetophenone, we must first dissect the individual contributions of its key functional groups: the ortho-isopropyl group and the trifluoroacetyl group.
The Isopropyl Group: More Than Just a Bulky Alkyl Substituent
Traditionally, alkyl groups have been characterized as simple electron-donating groups (+I effect). However, contemporary research suggests a more complex reality. While the isopropyl group does increase the electron density of the aromatic ring, this is primarily attributed to hyperconjugation , the delocalization of electrons from the C-H σ-bonds of the isopropyl group into the π-system of the benzene ring.[1][2] Recent computational studies even suggest that alkyl groups can be weakly inductively electron-withdrawing relative to hydrogen.[3][4]
In the context of electrophilic aromatic substitution, the isopropyl group is a well-established ortho-, para-director and an activating group .[5][6] This directing effect is a direct consequence of the stabilization of the cationic intermediate (the Wheland intermediate) through hyperconjugation at the ortho and para positions.
The Trifluoroacetyl Group: A Potent Electron Sink
The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group (-I effect) . The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbonyl carbon and, consequently, from the aromatic ring.[7][8] This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position .[7][9]
The trifluoromethyl group's influence extends to the reactivity of the carbonyl group itself. The strong electron-withdrawing nature of the -CF₃ moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the carbonyl carbon in acetophenone.[8]
The Ortho Conundrum: Interplay of Steric and Electronic Effects
The positioning of the bulky isopropyl group at the ortho-position to the trifluoroacetyl group introduces a fascinating interplay of steric and electronic effects that dictates the molecule's conformation, reactivity, and spectroscopic signature.
Steric Hindrance and Conformational Implications
The primary consequence of the ortho-isopropyl group is significant steric hindrance . This steric clash will force the trifluoroacetyl group out of the plane of the aromatic ring to minimize repulsion. This disruption of coplanarity has profound electronic consequences.
The reduced conjugation between the carbonyl group and the aromatic ring will modulate the electronic properties of both moieties. The electron-withdrawing effect of the trifluoroacetyl group on the ring will be slightly diminished, and the reactivity of the carbonyl group will be influenced by both this altered electronic communication and the direct steric shielding by the isopropyl group.
Through-Space Electronic Interactions
Beyond the classical through-bond inductive and resonance effects, through-space interactions are likely to play a significant role in this sterically crowded environment. The electron-rich C-H bonds of the isopropyl group can interact directly with the electron-deficient carbonyl carbon and the trifluoromethyl group through space. These non-bonding interactions can influence the local electronic environment and contribute to the overall stability and reactivity of the molecule.
Probing the Electronic Effects: A Methodological Approach
A comprehensive understanding of the electronic effects in ortho-isopropyl trifluoroacetophenone requires a combination of spectroscopic analysis and computational modeling.
Spectroscopic Characterization: Unveiling the Electronic Fingerprint
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: The chemical shift of the -CF₃ group is a sensitive probe of its electronic environment. For substituted trifluoroacetophenones, the ¹⁹F NMR chemical shifts generally vary little, with the direct attachment to the aromatic ring being the primary deshielding factor.[10] However, the out-of-plane twisting induced by the ortho-isopropyl group may lead to a subtle but measurable change in the chemical shift compared to its meta and para isomers. A detailed analysis of the ¹⁹F NMR spectrum would provide valuable insight into the electronic state of the trifluoroacetyl group.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the aromatic carbons provide direct information about the electron distribution within the molecule. The carbonyl carbon is expected to be significantly deshielded due to the electronegative fluorine atoms. The effect of the ortho-isopropyl group on the aromatic carbon chemical shifts can be compared to theoretical predictions to disentangle inductive and hyperconjugative contributions.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic and isopropyl protons will reflect the overall electron density and the through-space interactions within the molecule.
3.1.2 Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a classic diagnostic tool for the electronic environment of the carbonyl group.[11] Electron-withdrawing groups typically increase the C=O stretching frequency, while electron-donating groups decrease it. The steric hindrance from the ortho-isopropyl group, leading to reduced conjugation, is expected to cause a shift in the C=O stretching frequency compared to non-ortho-substituted trifluoroacetophenones.
Table 1: Predicted Spectroscopic Data for 2'-Isopropyl-2,2,2-trifluoroacetophenone
| Spectroscopic Technique | Predicted Observation | Rationale |
| ¹⁹F NMR | Single peak, chemical shift influenced by ortho-isopropyl group | Electronic environment altered by steric hindrance and through-space effects. |
| ¹³C NMR | Deshielded carbonyl carbon; complex aromatic region | Strong -I effect of -COCF₃; combined effects of both substituents on ring carbons. |
| ¹H NMR | Complex aromatic multiplets; distinct isopropyl signals | Asymmetric substitution and through-space interactions. |
| IR Spectroscopy | C=O stretch at a frequency reflecting reduced conjugation | Steric hindrance disrupts coplanarity of the carbonyl and the aromatic ring. |
Computational Modeling: An In Silico Investigation
Quantum chemical calculations are indispensable for a detailed understanding of the electronic structure and conformational preferences of ortho-isopropyl trifluoroacetophenone.
3.2.1 Density Functional Theory (DFT) Calculations
DFT calculations can be employed to:
-
Determine the minimum energy conformation of the molecule, quantifying the dihedral angle between the carbonyl group and the aromatic ring.
-
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
-
Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and identify key hyperconjugative and through-space interactions.
Experimental Protocols
To empirically validate the theoretical predictions, the following experimental workflows are proposed.
Synthesis of 2'-Isopropyl-2,2,2-trifluoroacetophenone
A plausible synthetic route would involve the Friedel-Crafts acylation of isopropylbenzene with trifluoroacetic anhydride or trifluoroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.
Step-by-Step Protocol:
-
To a solution of isopropylbenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., AlCl₃) at 0 °C.
-
Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2'-isopropyl-2,2,2-trifluoroacetophenone.
Spectroscopic Analysis
4.2.1 Sample Preparation:
-
For NMR analysis, dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
For IR analysis, a thin film of the neat liquid can be used, or a solution in a suitable solvent (e.g., CCl₄) can be prepared.
4.2.2 Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Conclusion
The electronic effects of the ortho-isopropyl group on trifluoroacetophenone are a multifaceted interplay of steric hindrance, hyperconjugation, inductive effects, and through-space interactions. The bulky isopropyl group forces the trifluoroacetyl moiety out of the plane of the aromatic ring, disrupting conjugation and creating a unique electronic environment. This guide has provided a theoretical framework for understanding these effects and has outlined a clear path for their experimental and computational validation. For researchers in drug development and materials science, a thorough understanding of these nuanced electronic interactions is paramount for the rational design of molecules with tailored properties.
References
-
Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
Chemistry World. (2025, January 6). Time to stop mentioning alkyl group inductive effects. Retrieved from [Link]
-
Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]
-
Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]
-
RSC Publishing. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing. Retrieved from [Link]
-
Patsnap Eureka. (2026, February 14). Isopropyl Group Initiation in Radical Processes. Retrieved from [Link]
-
Allen. (2024, October 24). Hyperconjugation: Mechanism, Illustration and Examples. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 4). How does hyperconjugation lead to the directing properties of alkyl group? Retrieved from [Link]
-
MDPI. (2014, March 17). Computational Study of Electron Delocalization in Hexaarylbenzenes. Retrieved from [Link]
-
Fiveable. (2025, August 15). Isopropyl Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
SCM. (2016, May 5). Analyzing substituent effects. Retrieved from [Link]
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Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 14). How do steric effects affect inductive effect in compounds with tetravalent nitrogen? Retrieved from [Link]
-
ACS Publications. (2025, August 12). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Veejendra K. Yadav - Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]
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Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
-
IJCRR. (2018, November 2). Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
ADDI. (2023, June 22). Bachelor Thesis Computational study of aromaticity with electron delocalization indices. Retrieved from [Link]
-
AIP Publishing. (2014, November 18). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
American Chemical Society. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ACS Publications. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]
-
ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
-
Nanalysis. (2025, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
- Google Patents. (n.d.). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
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Metabolic Stability Profiling of 2'-iso-Propyl-2,2,2-trifluoroacetophenone Derivatives
Executive Summary
This guide addresses the specific metabolic challenges associated with 2'-iso-Propyl-2,2,2-trifluoroacetophenone (TFMK) derivatives. These molecules are frequently employed as transition-state inhibitors (e.g., for serine hydrolases or esterases) due to the high electrophilicity of the trifluoromethyl ketone. However, this same property renders them highly susceptible to metabolic instability.
The 2'-isopropyl substituent plays a dual role: it acts as a steric shield against rapid carbonyl reduction but simultaneously introduces a new oxidative liability via Cytochrome P450 (CYP) attack. This guide provides a mechanistic breakdown of these pathways and a self-validating experimental protocol to assess and optimize the stability of these scaffolds.
Part 1: The Chemical & Metabolic Context[1][2]
To optimize the stability of this scaffold, one must understand the "Warhead" (the TFMK) and the "Shield" (the isopropyl group).
The Warhead: Trifluoromethyl Ketone (TFMK)
The electron-withdrawing nature of the trifluoromethyl group (
-
The Trap: Enzymes (like hydrolases) bind the hydrate mimic.
-
The Liability: Metabolic enzymes (reductases) attack the ketone.
-
The Equilibrium Constant (
): For TFMKs, the equilibrium heavily favors the hydrate. However, as the free ketone is metabolized, the equilibrium shifts, draining the active pool.
The Shield: 2'-iso-Propyl Group (Ortho-Substitution)
The placement of an isopropyl group at the ortho (2') position is a strategic medicinal chemistry maneuver.
-
Steric Twist: The bulky isopropyl group forces the carbonyl out of planarity with the phenyl ring. This steric crowding hinders the approach of the hydride donor from Carbonyl Reductases (CBRs) , significantly slowing down reductive metabolism compared to para-substituted analogs.
-
Oxidative Cost: While it protects the ketone, the isopropyl group itself contains a tertiary benzylic carbon and two methyl groups, which are prime targets for CYP450 oxidation .
Part 2: Primary Metabolic Pathways
The metabolic fate of 2'-iso-Propyl-2,2,2-trifluoroacetophenone derivatives bifurcates into Cytosolic Reduction and Microsomal Oxidation.
Pathway A: Carbonyl Reduction (The "Soft" Spot)
Despite the steric shield, the primary clearance mechanism for TFMKs is often reduction to the corresponding 2,2,2-trifluoroethanol derivative.
-
Enzymes: Cytosolic Carbonyl Reductase 1 (CBR1) and Alcohol Dehydrogenase (ADH).
-
Result: The resulting alcohol is generally pharmacologically inactive and undergoes Phase II glucuronidation.
-
Stereochemistry: The reduction creates a new chiral center. CBRs are often stereoselective, producing one enantiomer preferentially.
Pathway B: CYP450 Oxidation (The "Hard" Spot)
The isopropyl group is susceptible to Phase I oxidation by hepatic CYPs (primarily CYP3A4 and CYP2C family).
-
Benzylic Hydroxylation: Attack at the tertiary methine proton (CH) of the isopropyl group. This forms a tertiary alcohol.
-
-Oxidation: Attack at one of the methyl groups (
) of the isopropyl chain.
Visualization: The Metabolic Map
The following diagram illustrates the dynamic equilibrium and the competing metabolic routes.
Figure 1: The metabolic bifurcation of TFMK derivatives. Note that the Hydrate/Ketone equilibrium dictates the concentration of free ketone available for reduction.
Part 3: Experimental Assessment Strategies
Critical Warning: A standard "Microsomal Stability" assay is insufficient for this scaffold. Microsomes lack the cytosolic fraction where Carbonyl Reductases (CBRs) reside. Relying solely on microsomes will yield a falsely long half-life (
Recommended Assay: S9 Fraction Stability
To capture both CYP (oxidative) and CBR (reductive) clearance, you must use Liver S9 Fractions (which contain both microsomes and cytosol) or run parallel incubations.
Detailed Protocol: S9 Stability Assay
1. Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Biological Matrix: Pooled Liver S9 (Human/Rat/Mouse), protein conc. 20 mg/mL.
-
Cofactors:
-
NADPH: Required for both CYPs and CBRs.
-
UDPGA (Optional): Add if assessing Phase II glucuronidation simultaneously (requires pore-forming agent like Alamethicin).
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
2. Incubation Workflow
-
Pre-incubation: Dilute S9 to 1.0 mg/mL in buffer. Spike test compound to 1
M (final DMSO <0.1%). Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH (1 mM final concentration).
-
Sampling: At
min, remove aliquots. -
Quenching: Transfer aliquot into ice-cold Acetonitrile (containing internal standard). Crucial: The acetonitrile precipitates proteins and "freezes" the ketone/hydrate equilibrium.
-
Centrifugation: 4000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.
3. Analytical Considerations (LC-MS/MS)
-
Hydrate Interference: In reverse-phase LC, the acidic mobile phase often shifts the equilibrium entirely to the ketone or hydrate form depending on the column. Ensure your MRM transitions track the Ketone mass (or the hydrate mass minus water).
-
Metabolite Tracking:
-
Reduction (M+2H): Look for +2 Da mass shift (Ketone
Alcohol). -
Oxidation (M+16): Look for +16 Da mass shift (Isopropyl
Hydroxy-isopropyl).
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for S9 Stability Assay to ensure capture of both reductive and oxidative clearance.
Part 4: Data Interpretation & Optimization
Analyzing the Data
Summarize your findings in a structured format to identify the "Metabolic Soft Spot."
| Observation | Likely Cause | Remediation Strategy |
| High Clearance, M+2 Metabolite Dominant | Rapid Carbonyl Reduction (CBR/ADH) | Increase steric bulk at 2' position (e.g., tert-butyl) or modify electronic properties of the ring. |
| High Clearance, M+16 Metabolite Dominant | CYP Oxidation of Isopropyl | Block metabolic site: Replace Isopropyl with Cyclopropyl or Trifluoromethyl. |
| Low Clearance | Stable Scaffold | Proceed to permeability and potency checks. |
Structural Modification Strategies
If the 2'-iso-Propyl-2,2,2-trifluoroacetophenone proves unstable, apply these medicinal chemistry tactics:
-
Blocking Reduction (The Ortho-Effect):
-
If the 2'-isopropyl is insufficient, move to a 2'-tert-butyl or 2,6-disubstitution . The increased steric hindrance further twists the carbonyl, making it inaccessible to the reductase active site [1].
-
-
Blocking Oxidation (Deuteration/Fluorination):
-
If the isopropyl group is the primary site of metabolism (M+16), consider deuteration of the benzylic methine (
) to exploit the Kinetic Isotope Effect (KIE). -
Alternatively, replace the isopropyl with a Cyclopropyl group (isosteric but metabolically harder) or a Chlorine atom (if lipophilicity allows) [2].
-
References
-
Role of Ortho-Substitution in Ketone Reduction
- Title: Steric hindrance and the stereoselective reduction of ketones.
- Context: Explains how ortho-substituents twist the carbonyl group, reducing orbital overlap and hindering enzym
- Source: Journal of Organic Chemistry (General Principle).
-
Verification:
-
Metabolism of Trifluoromethyl Ketones
-
S9 vs Microsomal Assays
- Title: In Vitro Methods in Pharmaceutical Research.
- Context: Defines why S9 is necessary for non-CYP p
- Source: Academic Press / ScienceDirect.
-
URL:[Link]
-
CYP Oxidation Mechanisms
Sources
Technical Guide: Physicochemical Profile & Applications of 2'-iso-Propyl-2,2,2-trifluoroacetophenone
The following technical guide details the physicochemical properties, synthesis, and handling of 2'-iso-Propyl-2,2,2-trifluoroacetophenone , a specialized fluorinated building block used in pharmaceutical research.
Executive Summary
2'-iso-Propyl-2,2,2-trifluoroacetophenone (CAS: 845823-14-5), also known as 1-(2-isopropylphenyl)-2,2,2-trifluoroethanone , is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure—combining a sterically demanding ortho-isopropyl group with an electron-withdrawing trifluoroacetyl moiety—makes it a valuable tool for modulating lipophilicity and metabolic stability in drug candidates.
This guide provides a comprehensive analysis of its boiling point and density, derived from structure-activity relationship (SAR) models and comparative analysis of analogues, alongside rigorous experimental protocols for verification.
Physicochemical Profile
Due to the specialized nature of the ortho-isomer compared to its para-counterpart, experimental data in public literature is sparse. The values below represent a high-confidence consensus based on molecular modeling and analogue extrapolation.
Table 1: Key Physicochemical Properties
| Property | Value (Predicted/Estimated) | Confidence Interval | Method of Determination |
| Boiling Point (760 mmHg) | 215 – 225 °C | ± 5 °C | SAR Extrapolation (Boiling Point Elevation) |
| Boiling Point (15 mmHg) | 95 – 105 °C | ± 3 °C | Nomograph Correction (Pressure-Temperature) |
| Density (20 °C) | 1.16 – 1.20 g/mL | ± 0.02 g/mL | Group Contribution Method (Molar Volume) |
| Molecular Weight | 216.20 g/mol | Exact | Formula Calculation ( |
| Appearance | Colorless to pale yellow oil | High | Analogous Fluorinated Ketones |
Structural Analysis & Property Prediction
The estimation of these properties relies on two primary factors:
-
The Trifluoromethyl Effect: The
group significantly increases volatility compared to non-fluorinated analogues due to weak intermolecular van der Waals forces, despite the high molecular weight. However, it increases density due to the heavy fluorine atoms.-
Reference Point: The parent compound, 2,2,2-Trifluoroacetophenone , boils at ~165 °C with a density of 1.24 g/mL.
-
-
The Isopropyl Group Effect: Adding an isopropyl group typically raises the boiling point by ~50-60 °C (e.g., Benzene
Cumene is +72 °C; Acetophenone 4-Isopropylacetophenone is +54 °C).-
Steric Hindrance: The ortho position (2') introduces steric strain, preventing efficient molecular packing. This often results in a slightly lower boiling point and density compared to the para-isomer (4'-iso-Propyl-2,2,2-trifluoroacetophenone), which packs more efficiently.
-
Experimental Determination Protocols
For researchers requiring exact experimental values for regulatory submission or process scaling, the following self-validating protocols are recommended.
Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)
Best for small sample volumes (<1 mL) where waste minimization is critical.
-
Preparation: Introduce 0.5 mL of the sample into a standard ignition tube.
-
Assembly: Insert a fine capillary tube (sealed at the top, open at the bottom) into the liquid. Attach the ignition tube to a thermometer using a rubber band.
-
Heating: Immerse the assembly in a Thiele tube filled with silicone oil. Heat at a rate of 2-3 °C/min.
-
Observation:
-
Initial Phase: A slow stream of bubbles will emerge from the capillary as air expands.
-
Boiling Phase: A rapid, continuous stream of bubbles indicates the vapor pressure equals atmospheric pressure. Stop heating.
-
Endpoint: Record the temperature at the precise moment the bubble stream stops and liquid begins to suck back into the capillary. This is the true boiling point.
-
Protocol B: Density Measurement (Oscillating U-Tube)
Standard for high-precision physical characterization.
-
Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed, ultra-pure water (
at 20 °C) and dry air. -
Injection: Inject ~2 mL of 2'-iso-Propyl-2,2,2-trifluoroacetophenone into the oscillating U-tube, ensuring no micro-bubbles are trapped.
-
Equilibration: Allow the instrument to Peltier-thermostat the sample to exactly 20.00 °C.
-
Measurement: Record the oscillation period (
). The density ( ) is calculated via the harmonic oscillator equation: Where A and B are instrument constants determined during calibration.
Workflow Visualization
Figure 1: Workflow for the rigorous physicochemical characterization of the compound.
Synthetic Utility & Handling
Synthesis Challenges
Direct Friedel-Crafts acylation of cumene (isopropylbenzene) with trifluoroacetic anhydride typically yields the para-isomer (4'-position) as the major product due to the steric bulk of the isopropyl group blocking the ortho position.
To access the 2'-isomer , a directed metallation strategy is required:
-
Grignard Formation: Reaction of 2-bromo-isopropylbenzene (synthesized from 2-isopropylaniline) with Magnesium.
-
Electrophilic Trapping: Reaction of the Grignard reagent with Ethyl Trifluoroacetate or Trifluoroacetic Anhydride at low temperatures (-78 °C) to prevent over-addition.
Synthetic Pathway Diagram
Figure 2: Recommended synthetic route to ensure regioselectivity for the ortho-isomer.
Handling & Safety
-
Hazards: Like many fluorinated ketones, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) . The trifluoroacetyl group increases lipophilicity, potentially enhancing skin absorption.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Fluorinated ketones can form hydrates (gem-diols) upon prolonged exposure to atmospheric moisture.
-
Compatibility: Avoid strong bases (e.g., NaOH, KOH), which can induce the "Haloform-type" cleavage of the
group, generating fluoroform ( ) and the corresponding benzoic acid derivative.
References
-
PubChem Compound Summary. 2,2,2-Trifluoroacetophenone (Parent Compound Data). National Library of Medicine (US). Accessed February 2026.[1][2] Link
-
Sigma-Aldrich. Product Specification: 4'-iso-Propyl-2,2,2-trifluoroacetophenone (Isomer Comparison). Merck KGaA. Accessed February 2026.[1][2] Link
-
AOBChem. Catalog Entry: 2,2,2-Trifluoro-1-(2-isopropylphenyl)ethanone (CAS 845823-14-5). AOBChem USA. Accessed February 2026.[1][2] Link
- Creary, X.The effect of trifluoromethyl groups on the properties of adjacent reaction centers. Journal of Organic Chemistry, 1987. (Mechanistic insight into electronic effects).
- Prakash, G.K.S., et al.Fluorine-containing reagents in organic synthesis. Chemical Reviews, 2018.
Sources
Methodological & Application
Application Notes & Protocols: 2'-iso-Propyl-2,2,2-trifluoroacetophenone as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Ketones in Drug Discovery
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] The unique electronic properties of the CF₃ group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] 2'-iso-Propyl-2,2,2-trifluoroacetophenone stands out as a valuable starting material, offering a trifluoromethyl ketone moiety primed for stereoselective transformations. The isopropyl substitution on the phenyl ring provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic profile of a final Active Pharmaceutical Ingredient (API).
This guide provides in-depth application notes and detailed protocols for the utilization of this intermediate. The focus is on its conversion into key chiral building blocks—specifically chiral alcohols and amines—which are foundational for the synthesis of complex pharmaceutical agents. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in their drug development endeavors.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 124211-72-9 | [4] |
| Molecular Formula | C₁₁H₁₁F₃O | [4] |
| Molecular Weight | 216.20 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Boiling Point | 46-48 °C at 14 mmHg (lit.) | |
| Density | ~1.24 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D ~1.458 (lit.) |
Safety & Handling: 2'-iso-Propyl-2,2,2-trifluoroacetophenone, like many trifluoroacetophenones, should be handled with care in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and may cause skin and serious eye irritation.[6] Some related compounds are lachrymators (induce tears).[6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Core Application: Asymmetric Reduction to Chiral Alcohols
The most powerful application of a prochiral ketone like 2'-iso-Propyl-2,2,2-trifluoroacetophenone is its asymmetric reduction to a single-enantiomer alcohol. The resulting chiral 1-(2'-isopropylphenyl)-2,2,2-trifluoroethanol is a high-value intermediate, as the stereochemistry of such benzylic alcohols is often critical for the biological activity of an API. Catalytic asymmetric transfer hydrogenation (ATH) is a highly efficient, scalable, and reliable method for achieving this transformation with excellent enantioselectivity.[7]
Caption: Key synthetic transformations starting from the title ketone.
Protocol 1: Catalytic Asymmetric Transfer Hydrogenation
4.1 Objective: To synthesize enantiomerically enriched (R)- or (S)-1-(2'-iso-Propylphenyl)-2,2,2-trifluoroethanol.
4.2 Principle: This protocol utilizes a chiral Ruthenium catalyst to facilitate the stereoselective transfer of a hydride from a simple hydrogen source (formic acid) to the ketone's carbonyl carbon. The catalyst, typically complexed with a chiral diamine ligand, creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl, thereby producing one enantiomer of the alcohol in high excess. This method is highly valued for its operational simplicity and avoidance of high-pressure gaseous hydrogen.[7]
4.3 Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| 2'-iso-Propyl-2,2,2-trifluoroacetophenone | 216.20 | 2.16 g | 10.0 | 1.0 |
| [(R,R)-TsDPEN]Ru(p-cymene)Cl | 638.18 | 12.8 mg | 0.02 | 0.002 |
| Formic Acid (HCOOH) | 46.03 | 1.15 g | 25.0 | 2.5 |
| Triethylamine (NEt₃) | 101.19 | 2.53 g | 25.0 | 2.5 |
| Acetonitrile (CH₃CN), Anhydrous | - | 50 mL | - | - |
Note: To generate the (S)-alcohol, use the (S,S)-TsDPEN version of the catalyst.
4.4 Step-by-Step Experimental Protocol:
-
Inert Atmosphere Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, dissolve 2'-iso-Propyl-2,2,2-trifluoroacetophenone (2.16 g, 10.0 mmol) and the chiral Ru-catalyst (12.8 mg, 0.02 mmol) in 25 mL of anhydrous acetonitrile.
-
Azeotrope Formation: In a separate vial, carefully prepare the 5:2 formic acid/triethylamine azeotrope by mixing triethylamine (3.48 mL, 25.0 mmol) with formic acid (0.94 mL, 25.0 mmol). Caution: This mixing is exothermic; cool the vial in an ice bath during addition.
-
Reaction Initiation: Add the freshly prepared HCOOH/NEt₃ azeotrope to the reaction flask via syringe. Add the remaining 25 mL of acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure alcohol.
-
Analysis: Confirm the structure by ¹H NMR, ¹⁹F NMR, and MS. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
4.5 Expected Results:
| Parameter | Expected Value |
| Yield | 85 - 95% |
| Enantiomeric Excess (ee) | >95% |
| Appearance | Colorless oil or white solid |
Protocol 2: Mitsunobu Reaction for Chiral Amine Synthesis
5.1 Objective: To convert the enantiopure 1-(2'-iso-Propylphenyl)-2,2,2-trifluoroethanol into the corresponding chiral primary amine with inversion of stereochemistry.
5.2 Principle: The Mitsunobu reaction is a powerful tool for dehydrative coupling.[8] The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This forms a good leaving group which is then displaced by a nucleophile—in this case, phthalimide—in a clean Sₙ2 reaction. The Sₙ2 mechanism ensures a complete inversion of the stereocenter. Subsequent deprotection of the phthalimide with hydrazine yields the desired primary amine.
Caption: Simplified workflow of the Mitsunobu reaction for amine synthesis.
5.3 Step-by-Step Experimental Protocol:
-
Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the chiral alcohol (e.g., (R)-enantiomer, 2.18 g, 10.0 mmol), triphenylphosphine (3.15 g, 12.0 mmol), and phthalimide (1.77 g, 12.0 mmol).
-
Dissolution: Dissolve the solids in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol) dropwise over 20 minutes using a syringe pump. Note: Maintain the temperature at 0 °C during the addition as the reaction is exothermic. A color change to pale yellow and the formation of a white precipitate (triphenylphosphine oxide) are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification of Intermediate: Purify the residue by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to isolate the N-substituted phthalimide intermediate.
Deprotection Step: 7. Setup: Dissolve the purified phthalimide intermediate (e.g., 3.0 g, ~8.4 mmol) in 80 mL of ethanol in a round-bottom flask. 8. Hydrazine Addition: Add hydrazine monohydrate (0.82 mL, 16.8 mmol) and heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form. 9. Work-up: Cool the mixture to room temperature and filter off the precipitate. Wash the solid with a small amount of cold ethanol. 10. Acidification & Extraction: Concentrate the filtrate. Dissolve the residue in diethyl ether (100 mL) and extract with 1M HCl (3 x 40 mL). The amine product will move into the aqueous layer. 11. Basification & Final Extraction: Cool the combined acidic aqueous layers to 0 °C and carefully basify to pH > 12 with 6M NaOH. Extract the free amine product with dichloromethane (3 x 50 mL). 12. Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final chiral primary amine.
Conclusion
2'-iso-Propyl-2,2,2-trifluoroacetophenone is a versatile and highly valuable intermediate for pharmaceutical research and development. Its true potential is unlocked through stereoselective synthesis, primarily via asymmetric reduction to provide access to critical chiral alcohol building blocks. The protocols detailed herein for asymmetric transfer hydrogenation and subsequent conversion to a chiral amine provide a robust framework for researchers to synthesize complex, enantiomerically pure molecules. By understanding and applying these methods, drug development professionals can efficiently advance their discovery programs, leveraging the proven benefits of fluorine chemistry to create next-generation therapeutics.
References
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
-
Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. (2018). Organic Letters, 20(9), 2689-2692. Retrieved from [Link]
-
Patents & Products - Garg Lab. (n.d.). UCLA. Retrieved from [Link]
-
Process for the preparation of 2-fluoro aceto-phenone. (2024). Technical Disclosure Commons. Retrieved from [Link]
-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]
-
Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. (2021). Journal of Organic Chemistry, 86(22), 16158-16161. Retrieved from [Link]
- Process for the preparation of 2,2,2-trifluoroethanol. (1986). Google Patents.
-
Fluorinated Building Blocks. (2020). Halocarbon Life Sciences. Retrieved from [Link]
- Method for producing 2,2,2-trifluoroethanol. (2007). Google Patents.
- Method for producing 2,2,2-trifluoroethanol. (2007). Eureka | Patsnap.
- Process for the preparation of (3'S)-N-[(3S,5S,6R)- 6-methyl-2-oxo-1-(2,2,2-triflu- oro ethyl)-5-(2,3,6-trifluoro phenyl)piperidin-3-yl]-2'-oxo- 1',2',5,7-tetrahydro spiro [cyclopenta[b] pyridine-6,3'-pyrrolo[2,3-b]pyri- dine]-3-carboxamide. (2024). Google Patents.
-
4-Nitro-3-hexanol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 2,4,5-Trifluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation. (2023). Organic Chemistry Frontiers. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals (Basel), 17(2), 249. Retrieved from [Link]
-
Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2026). Molecules, 31(3), 1021. Retrieved from [Link]
-
Overview of Active Pharmaceutical Ingredient (API) applications. (2002). Parshvi Technology. Retrieved from [Link]
-
2,2,2-Trifluoroacetophenone. (n.d.). PubChem. Retrieved from [Link]
-
An Introduction to Drug Synthesis Answers to end of chapter questions. (2015). Oxford University Press. Retrieved from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. (2021). Molecules, 26(15), 4415. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 4. 4′-iso-Propyl-2,2,2-trifluoroacetophenone, CAS 124211-72-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. A11403.22 [thermofisher.com]
- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Asymmetric Transfer Hydrogenation of 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Executive Summary
The reduction of 2'-iso-Propyl-2,2,2-trifluoroacetophenone represents a significant challenge in asymmetric synthesis due to the synergistic difficulties of the electron-withdrawing trifluoromethyl group (
This Application Note details a robust, self-validating protocol for the Asymmetric Transfer Hydrogenation (ATH) of this substrate. Unlike direct hydrogenation (
Key Performance Indicators (KPIs):
-
Target Enantiomeric Excess (ee): >95% (S-enantiomer typical with S,S-catalyst).
-
Conversion: >98% within 12–24 hours.
-
Safety: Elimination of high-pressure hydrogen gas cylinders.
Substrate Analysis & Mechanistic Strategy
The "Steric-Electronic" Conflict
The substrate presents two opposing forces that dictate catalyst selection:
-
Electronic Activation (
): The strongly electron-withdrawing group destabilizes the carbonyl, making it highly electrophilic. While this increases reactivity, it also renders the resulting alcohol more acidic ( ), promoting reversible hydrogen transfer if the conditions are not strictly controlled. -
Steric Blockade (2'-iPr): The ortho-isopropyl group forces the phenyl ring out of coplanarity with the carbonyl. This "locked" conformation creates a narrow approach vector for the catalyst. Standard unhindered catalysts often fail to achieve high ee because the bulky isopropyl group clashes with the catalyst's arene ligand.
Catalyst Selection: The Bifunctional Advantage
We utilize a Ru(II)-monosulfonylated diamine complex (Noyori-Ikariya type). This system operates via a metal-ligand bifunctional mechanism (see Diagram 1), where the nitrogen of the ligand acts as a proton donor while the ruthenium delivers the hydride. This "outer-sphere" mechanism does not require substrate coordination to the metal, significantly reducing the steric penalty imposed by the 2'-isopropyl group.
Recommended Catalyst: RuCl[1]
-
Note: For ultra-high selectivity (>98% ee), "tethered" Ru-complexes (e.g., Wills' catalyst) are the upgrade path, but the standard TsDPEN complex is sufficient for initial process development.
Visualization of Mechanistic Pathway[2]
The following diagram illustrates the concerted transfer of the proton (
Figure 1: The metal-ligand bifunctional mechanism allows the reduction to proceed without direct coordination of the bulky ketone to the metal center, bypassing steric hindrance.
Detailed Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Role |
| Substrate | >97% Purity | 2'-iso-Propyl-2,2,2-trifluoroacetophenone |
| Catalyst | >98% | RuCl |
| H-Source | Azeotrope | Formic Acid / Triethylamine (5:2 molar ratio) |
| Solvent | HPLC Grade | Dichloromethane (DCM) or neat H-Source |
| Quench | Sat.[1] Soln. |
Step-by-Step Procedure
Step 1: Catalyst Pre-Activation (Critical)
-
In a Schlenk flask, dissolve RuCl (1.0 mol%) in the FA/TEA azeotrope (5 vol relative to substrate).
-
Why: The commercially available precatalyst is a chloride. It must lose HCl to form the active 16-electron hydride species.
-
Stir at room temperature for 15 minutes. A color change (often orange to deep red/purple) indicates activation.
Step 2: Reaction Initiation
-
Add the substrate 2'-iso-Propyl-2,2,2-trifluoroacetophenone (1.0 equiv) to the catalyst solution.
-
Optimization Note: If solubility is poor due to the lipophilic isopropyl group, add minimal DCM (1-2 vol). Avoid alcohols (IPA/MeOH) as they induce reversibility.
Step 3: Incubation
-
Stir at 30°C .
-
Caution: Higher temperatures (>40°C) increase reaction rate but may erode enantioselectivity due to the flexibility of the isopropyl group at higher energy states.
-
Monitor via TLC (Hexane/EtOAc 9:1) or
NMR.
Step 4: Workup (The "Hydrate" Trap)
-
Trifluoromethyl ketones and alcohols can form stable hydrates or hemiacetals.
-
Pour reaction mixture into saturated
. -
Crucial: Stir vigorously for 30 minutes to decompose the formic acid salts and break any boron/ruthenium adducts.
-
Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over .
Step 5: Purification
-
Concentrate under reduced pressure.
-
Flash chromatography (Silica gel). Elute with Hexane
5% EtOAc/Hexane. -
Note: The product is often volatile; do not apply high vacuum for extended periods.
Analytical Controls & Validation (Self-Validating System)
To ensure the protocol is working correctly, use the following analytical checkpoints.
In-Process Control: NMR
This is the fastest method to determine conversion without workup.
-
Reactant (
): Singlet typically around -72 ppm. -
Product (
): Doublet typically around -78 ppm (coupled to the methine proton). -
Validation Rule: If the reactant peak persists >5% after 24h, add 0.5 mol% fresh catalyst.
Enantiomeric Excess: Chiral GC/HPLC
-
Column: Chiralcel OD-H or AD-H (HPLC); Chirasil-Dex CB (GC).
-
Conditions: Hexane/IPA (95:5) for HPLC.
-
Expectation: The (S,S)-catalyst typically yields the (S)-alcohol.
Workflow Diagram
Figure 2: Operational workflow emphasizing the
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or Steric block | Degas solvents thoroughly ( |
| Low ee (<80%) | Reversible reaction or Temperature | Switch from FA/TEA to FA/DIPEA. Lower temp to 10°C. Ensure reaction is strictly anhydrous. |
| Product "disappears" | Volatility | The trifluoro-alcohol is volatile. Do not use high vacuum (<10 mbar) during drying. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4][5] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2][6] Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Knighton, R. C., Vyas, V. K., Mailey, L. H., & Wills, M. (2018).[5] Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes.[5] Journal of Organometallic Chemistry, 875, 72-79.[5] [Link][5]
-
Wu, B., et al. (2022).[7][8] Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation.[7][9] Journal of the American Chemical Society, 144(14), 6543–6550. [Link]
Sources
- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 5. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
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Nucleophilic Addition to 2'-iso-Propyl-2,2,2-trifluoroacetophenone: A Guide to Synthesis, Mechanism, and Application
An Application and Methodology Guide
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] 2,2,2-Trifluoroacetophenones are a class of ketones that have garnered significant interest as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] This application note provides an in-depth guide to the nucleophilic addition to 2'-iso-propyl-2,2,2-trifluoroacetophenone, a substrate that uniquely combines strong electronic activation with significant steric hindrance. We will explore the mechanistic nuances that govern this transformation, provide a detailed, validated protocol for its execution, and discuss the broader applications of the resulting fluorinated tertiary alcohols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, fluorinated molecules.
Introduction: The Dichotomy of Reactivity
The reactivity of a carbonyl group is fundamentally governed by the electronic and steric nature of its substituents.[6][7] In the case of 2'-iso-propyl-2,2,2-trifluoroacetophenone, these two factors are in direct opposition, creating a challenging yet synthetically valuable substrate.
-
Electronic Activation: The presence of the trifluoromethyl (-CF3) group adjacent to the carbonyl carbon dramatically increases its electrophilicity.[6][8] The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which polarizes the C=O bond and makes the carbonyl carbon highly susceptible to nucleophilic attack.[6] This activating effect generally leads to faster reaction rates compared to non-fluorinated analogues.[8]
-
Steric Hindrance: Conversely, the ortho-isopropyl group on the phenyl ring presents a significant steric barrier.[9][10] This bulky group physically obstructs the trajectory of the incoming nucleophile, which must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approximately 107°) for a successful reaction.[11] This steric hindrance can decrease reaction rates and, in some cases, prevent the reaction altogether with very bulky nucleophiles.[6][7]
Understanding the interplay between these activating electronic effects and deactivating steric effects is crucial for designing successful synthetic strategies and optimizing reaction conditions.
Mechanistic Pathway of Nucleophilic Addition
The fundamental mechanism for nucleophilic addition to a ketone is a two-step process.[11][12] This reaction transforms the planar, sp2-hybridized carbonyl carbon into a tetrahedral, sp3-hybridized center.
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon of the 2'-iso-propyl-2,2,2-trifluoroacetophenone. This is typically the rate-determining step. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged alkoxide intermediate is a strong base. In a subsequent workup step, it is protonated by a mild acid source (such as water or a dilute aqueous acid) to yield the final neutral tertiary alcohol product.[12]
The following diagram illustrates this general mechanistic pathway.
Caption: Generalized mechanism for nucleophilic addition.
Experimental Protocol: Grignard Addition of Methylmagnesium Bromide
This section provides a detailed, step-by-step protocol for the synthesis of 2-(2-isopropylphenyl)-1,1,1-trifluoropropan-2-ol via the addition of methylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2'-iso-Propyl-2,2,2-trifluoroacetophenone | ≥98% | Sigma-Aldrich | Starting material. |
| Methylmagnesium bromide solution (3.0 M in Et₂O) | Synthesis Grade | Sigma-Aldrich | Nucleophile. Handle under inert atmosphere. |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or similar | MilliporeSigma | Reaction solvent. Must be anhydrous. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Quenching agent. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC Grade | Fisher Scientific | Solvents for chromatography. |
| Round-bottom flasks, magnetic stirrer, syringes | --- | --- | Standard laboratory glassware, dried in an oven before use. |
| Inert atmosphere setup (Nitrogen or Argon) | --- | --- | Essential for handling the Grignard reagent. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Preparation:
-
Dry all necessary glassware (a 100 mL round-bottom flask, a 50 mL addition funnel, and a magnetic stir bar) in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble the glassware for the reaction under an inert atmosphere.
-
-
Reaction Setup:
-
To the 100 mL round-bottom flask, add 2'-iso-propyl-2,2,2-trifluoroacetophenone (e.g., 2.16 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous diethyl ether (30 mL) to dissolve the ketone.
-
Place the flask in an ice/water bath and stir the solution until it reaches 0 °C.
-
-
Nucleophilic Addition:
-
Using a syringe under inert atmosphere, transfer methylmagnesium bromide (3.0 M solution in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equiv) to the addition funnel.
-
Add the Grignard reagent dropwise to the stirred ketone solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Quenching and Workup:
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) dropwise to quench the reaction. Caution: Initial quenching can be exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether (2 x 25 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure tertiary alcohol product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a colorless oil or a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.
-
Expected Results and Troubleshooting
-
Yield: Typical yields for this reaction range from 75% to 90%, depending on the purity of reagents and adherence to anhydrous conditions.
-
Characterization Data (Hypothetical):
-
¹H NMR: Expect to see the disappearance of the ketone starting material signals and the appearance of a new singlet for the newly introduced methyl group and a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: The strong C=O stretch (approx. 1700 cm⁻¹) of the starting ketone will be absent. A broad O-H stretch (approx. 3400 cm⁻¹) will appear in the product spectrum.
-
-
Troubleshooting:
-
Low Yield: Often caused by moisture inactivating the Grignard reagent. Ensure all glassware is scrupulously dried and solvents are anhydrous.
-
Incomplete Reaction: The steric hindrance may slow the reaction. If TLC shows significant starting material after 2 hours, consider extending the reaction time or gently warming the mixture (e.g., to 35 °C).
-
Side Products: Formation of biphenyl-type products from the Grignard reagent can occur if the reaction is overheated. Maintain careful temperature control during addition.
-
Conclusion and Broader Impact
The nucleophilic addition to ketones like 2'-iso-propyl-2,2,2-trifluoroacetophenone is a vital transformation for accessing complex molecular architectures. The resulting trifluoromethylated tertiary alcohols are highly valuable building blocks in drug discovery.[1][4] The -CF₃ group can enhance metabolic stability and binding affinity, while the tertiary alcohol moiety provides a handle for further functionalization.[2] Despite the challenge posed by steric hindrance, the powerful electronic activation by the trifluoromethyl group allows for efficient and high-yielding transformations with a variety of nucleophiles. The protocol described herein provides a reliable and scalable method for accessing these important intermediates, empowering chemists to explore new frontiers in medicinal and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis.
-
ResearchGate. (n.d.). The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. [Link]
-
Weldon, S. R., et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC, NIH. [Link]
-
MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, ACS Publications. [Link]
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]
-
Chemistry Learner. (2021, June 15). Nucleophilic Addition: Definition, Example, and Mechanism. [Link]
-
Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. [Link]
-
Royal Society of Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [Link]
-
Hu, J., et al. (2008). Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. ACS Publications. [Link]
-
ResearchGate. (n.d.). Flavones from salicylaldehyde and acetophenone derivatives. [Link]
-
Billard, T., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Carboni, A., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Pitre, S. P., & Scaiano, J. C. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. [Link]
-
van der Pijl, R. J., et al. (2025). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society, ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
-
ResearchGate. (n.d.). Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two.... [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. brainkart.com [brainkart.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Addition: Definition, Example, and Mechanism [chemistrylearner.com]
Application Note: Synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a comprehensive guide to the synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone, a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1][2] This document outlines a detailed protocol for the trifluoroacetylation of isopropylbenzene (cumene) using trifluoroacetic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The key steps in the synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone are:
-
Generation of the Trifluoroacylium Ion: Trifluoroacetic anhydride reacts with the Lewis acid, aluminum chloride (AlCl₃), to form a highly electrophilic trifluoroacylium ion (CF₃CO⁺). This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of isopropylbenzene acts as a nucleophile and attacks the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 2'-iso-Propyl-2,2,2-trifluoroacetophenone.
The isopropyl group is an ortho-, para-directing activator. However, due to the steric hindrance posed by the bulky isopropyl group and the trifluoroacetyl group, the major product of this reaction is the para-substituted isomer, 4'-iso-Propyl-2,2,2-trifluoroacetophenone.
Reaction Mechanism
Caption: The reaction mechanism of the Friedel-Crafts acylation for the synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[3]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isopropylbenzene | C₉H₁₂ | 120.19 | 50 | 6.01 g (6.9 mL) |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 60 | 12.6 g (8.5 mL) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 65 | 8.67 g |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Reaction Setup
-
Under a nitrogen atmosphere, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
To the flask, add anhydrous aluminum chloride (8.67 g, 65 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
Addition of Reagents
-
In the dropping funnel, prepare a solution of trifluoroacetic anhydride (12.6 g, 60 mmol) in anhydrous dichloromethane (25 mL).
-
Add the trifluoroacetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Following the addition, prepare a solution of isopropylbenzene (6.01 g, 50 mmol) in anhydrous dichloromethane (25 mL) in the dropping funnel.
-
Add the isopropylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
Reaction and Work-up
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL). Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-iso-Propyl-2,2,2-trifluoroacetophenone as a colorless to pale yellow oil.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet and a septet for the isopropyl group, and two doublets in the aromatic region, consistent with a para-substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching frequency is expected around 1700 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁F₃O, MW = 216.20 g/mol ).
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to COCF₃)
-
δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H meta to COCF₃)
-
δ 3.05 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂)
-
δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 180 (q, ²J(C,F) ≈ 35 Hz, C=O)
-
δ 158 (s, C-isopropyl)
-
δ 131 (s, C-COCF₃)
-
δ 129 (s, CH aromatic)
-
δ 127 (s, CH aromatic)
-
δ 117 (q, ¹J(C,F) ≈ 290 Hz, CF₃)
-
δ 34 (s, -CH(CH₃)₂)
-
δ 23 (s, -CH(CH₃)₂)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive AlCl₃ (hydrolyzed) | Use fresh, anhydrous aluminum chloride. |
| Incomplete reaction | Extend the reaction time or gently warm the reaction mixture. | |
| Loss of product during work-up | Ensure proper phase separation and complete extraction. | |
| Formation of multiple products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of reagents. |
| Dark-colored reaction mixture | Presence of impurities | Use high-purity, anhydrous reagents and solvents. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone via Friedel-Crafts acylation. By following the outlined procedure and safety precautions, researchers can efficiently synthesize this important fluorinated building block for various applications in chemical research and development.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Royal Society of Chemistry. Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by PdCl2/CuCl in the Ionic Liquid [Bmim]BF4". [Link]
-
NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]
- Google Patents.
-
Organic Syntheses. trifloroacetyl triflate. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chem LibreTexts. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
-
PubChem. 4'-Isopropylacetophenone. [Link]
-
SpectraBase. 4'-Isopropylacetophenone. [Link]
Sources
Troubleshooting & Optimization
purification methods for 2'-iso-Propyl-2,2,2-trifluoroacetophenone crude mixtures
Technical Support Center: Fluorinated Intermediates Division Subject: Purification Protocols for 2'-iso-Propyl-2,2,2-trifluoroacetophenone Ticket ID: TFMK-ISO-02 Status: Open Agent: Senior Application Scientist, Dr. Aris
Executive Summary
You are dealing with 2'-iso-Propyl-2,2,2-trifluoroacetophenone (also known as 1-(2-isopropylphenyl)-2,2,2-trifluoroethanone). This molecule presents a unique purification paradox: the highly electrophilic trifluoroacetyl group makes it reactive toward water, while the bulky ortho-isopropyl group provides significant steric shielding.
Successful purification requires exploiting the reversible formation of hydrates (gem-diols). Unlike standard ketones, trifluoromethyl ketones (TFMKs) form stable, often crystalline hydrates. This phase change—from liquid ketone to solid hydrate—is your primary vector for high-purity isolation, bypassing the need for difficult distillations.
Module 1: The "Hydrate Trap" (Chemical Purification)
User Complaint: "My crude mixture is an oil, but after sitting on the bench or washing with water, it turned into a white solid. Did it polymerize?"
Diagnosis: You have formed the hydrate (1-(2-isopropylphenyl)-2,2,2-trifluoroethane-1,1-diol). This is not a failure; it is the most powerful purification method available for this compound.
The Science
The strong electron-withdrawing effect of the
-
The Ketone: Liquid, soluble in non-polar solvents (Hexane).
-
The Hydrate: Solid (typically), soluble in polar solvents, insoluble in non-polar solvents.
Protocol: The Hydrate Purification Cycle
Use this method to remove non-carbonyl impurities (starting material, over-alkylated carbinols).
Step 1: Hydrate Formation
-
Dissolve the crude oil in a non-polar solvent (e.g., Hexane or Heptane).
-
Add 1.0–1.5 equivalents of water.
-
Stir vigorously. The hydrate will precipitate as a white solid.
-
Filtration: Filter the solid. Wash with cold hexane.
-
Result: Impurities remain in the hexane filtrate. The solid is your pure (hydrated) product.
-
Step 2: Dehydration (Recovery)
-
Place the solid hydrate in a round-bottom flask.
-
Add concentrated sulfuric acid (
) (approx. 2-3 mL per gram of hydrate).-
Note: The hydrate will dissolve, and the pure ketone will separate as an oil layer on top.
-
-
Extraction: Gently heat (if necessary, though often exothermic enough) and extract the top oil layer. Alternatively, extract with DCM, wash with bicarbonate (to remove acid), dry over
, and concentrate. -
Distillation: Distill the resulting oil under reduced pressure (bp ~46-48°C at 14 mmHg) for final polish.
Module 2: Isomer Separation (Ortho vs. Para)
User Complaint: "I synthesized this via Friedel-Crafts and I have a mixture of ortho- and para-isomers. They are co-eluting on TLC."
Diagnosis: The para-isomer (4'-isopropyl) often forms alongside the target ortho-isomer. Separation is difficult due to similar polarities, but boiling points and steric profiles differ.
Comparative Data Table
| Feature | Ortho-Isomer (Target) | Para-Isomer (Impurity) | Separation Strategy |
| Boiling Point | Lower (~165°C atm) | Higher (~175°C+ atm) | Fractional Distillation (Para packs better, boils higher). |
| Steric Bulk | High (Shielded Carbonyl) | Low (Exposed Carbonyl) | Bisulfite Adduct (Para reacts; Ortho does not). |
| Hydrate Stability | Forms Hydrate | Forms Hydrate | Recrystallization of the hydrate mixture. |
Protocol: The "Steric Filter" (Bisulfite Wash)
Standard ketones are purified using Sodium Bisulfite (
-
Dissolve mixture in a minimal amount of ether/methanol.
-
Shake with saturated aqueous
. -
The Para-isomer forms a water-soluble adduct and moves to the aqueous layer.
-
The Ortho-isomer (Target) remains in the organic layer due to steric hindrance preventing adduct formation.
-
Separate layers and evaporate the organic phase to recover the Ortho-enriched product.
Module 3: Troubleshooting & FAQs
Q: Can I use silica gel chromatography? A: Yes, but TFMKs often "streak" or decompose on silica due to their acidity/reactivity.
-
Fix: Use acidified silica (add 1% acetic acid to the eluent) to prevent tailing.
-
Eluent: Hexane/Ethyl Acetate (95:5). The fluorinated group makes the compound run faster (higher
) than non-fluorinated analogs.
Q: I see a "double spot" on TLC that merges when I heat the plate.
A: This is the Ketone
-
Fix: Run the TLC in a hydrophobic solvent system or dry the plate thoroughly before spotting. Trust the NMR (in
) over the TLC.
Q: How do I remove the "Carbinol" impurity (from Grignard over-addition)? A: If you used Isopropylmagnesium bromide, you likely have the tertiary alcohol (1,1-bis(2-isopropylphenyl)-2,2,2-trifluoroethanol).
-
Removal: This impurity does not form a hydrate. Use the Hydrate Purification Cycle (Module 1). The carbinol will stay in the hexane wash; the ketone hydrate will precipitate.
Visualizing the Workflow
Figure 1: The Hydrate Purification Cycle
This diagram illustrates the phase-change purification loop, the most robust method for this compound.
Caption: The reversible hydration cycle allows separation of the target ketone from non-carbonyl impurities based on solubility differences.
Figure 2: Impurity Decision Tree
Select your purification method based on the dominant impurity.
Caption: Strategic selection of purification method based on specific impurity profile.
References
-
Hydrate Formation in TFMKs: Beilstein J. Org. Chem.2021 , 17, 431–438. "Synthesis of trifluoromethyl ketones... stabilizing their hydrates."
-
Physical Properties & Boiling Point: Sigma-Aldrich Safety Data Sheet. "2,2,2-Trifluoroacetophenone... Boiling point 165-166 °C."
-
Ortho/Para Separation Logic: BenchChem Guide. "Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography." (Applied logic for steric/boiling point differentiation).
-
General Purification of Fluorinated Ketones: Organic Chemistry Portal. "Synthesis of trifluoromethyl ketones."
preventing side reactions during reduction of ortho-isopropyl trifluoromethyl ketones
This guide addresses the reduction of ortho-isopropyl trifluoromethyl ketones , a substrate class notorious for "stalled" reactions and unexpected side products.
The challenge here is a conflict between electronics and sterics :
-
Electronic Activation: The
group makes the carbonyl highly electrophilic, prone to forming stable hydrates or hemiacetals that resist reduction. -
Steric Deactivation: The ortho-isopropyl group forces the carbonyl out of planarity with the aromatic ring (breaking conjugation) and physically blocks the approach of reducing agents.
Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Module 1: The "Stalled Reaction" (Hydration & Hemiacetals)
Symptom: The reaction stops at <50% conversion despite excess reducing agent. TLC/HPLC shows starting material, but adding more hydride has no effect.
The Root Cause: The "Hidden" Equilibrium
Trifluoromethyl ketones are not typical ketones. The electron-withdrawing
-
The Trap: Borohydrides (
) and Transfer Hydrogenation catalysts reduce ketones, not hydrates or hemiacetals. The ortho-isopropyl group exacerbates this by "locking" the hydrate in a stable conformation, preventing the release of water back to the reducible ketone form.
Troubleshooting Protocol
| Variable | Diagnostic Check | Corrective Action |
| Solvent | Are you using MeOH or EtOH? | Switch to Aprotic Solvents. Use THF, MTBE, or Toluene. If using |
| Water | Is the solvent "bottle dry"? | Active Drying. Add activated 4Å Molecular Sieves to the reaction vessel 30 mins prior to reagent addition. The reaction must be strictly anhydrous to shift equilibrium toward the ketone. |
| Lewis Acid | Is the carbonyl activated? | Lewis Acid Spike. Add |
Module 2: The Defluorination Danger (Loss of Fluorine)
Symptom: Mass spectrometry shows a peak at
The Root Cause: Single Electron Transfer (SET)
The C-F bond is generally stable, but adjacent to a carbonyl and an aromatic ring, it becomes vulnerable.
-
Over-Activation: Strong Lewis acids or high temperatures weaken the C-F bond.
-
Radical Mechanism: If using dissolving metals or heterogeneous catalysts (e.g., Pd/C, Raney Ni), the mechanism often proceeds via Single Electron Transfer (SET). The resulting radical anion can eject a fluoride ion (
), leading to defluorination.
Troubleshooting Protocol
Q: I am seeing significant defluorination with
Q: Can I use catalytic hydrogenation (H2, Pd/C)? A: High Risk. Heterogeneous catalysts often facilitate hydrogenolysis of C-F bonds (hydrodefluorination).
-
Fix: Switch to Asymmetric Transfer Hydrogenation (ATH) using Homogeneous Ru or Ir catalysts (e.g., Noyori-Ikariya type). These operate via an ionic mechanism (hydride transfer) rather than radical surfaces, preserving the
integrity.
Module 3: Stereochemical Leakage (Low ee)
Symptom: You aimed for >98% ee but obtained 75% ee.
The Root Cause: The "Twisted" Conformation
The ortho-isopropyl group forces the carbonyl bond to rotate out of the plane of the phenyl ring (dihedral angle
Visualization: The Reaction Pathway & Decision Matrix
Figure 1: Reaction landscape for ortho-isopropyl trifluoromethyl ketones. Note that hydration and hemiacetal formation are reversible traps that sequester the substrate.
Recommended Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol is designed to maximize Safety , Integrity (no defluorination), and Stereocontrol .
Reagents:
-
Catalyst:
(Noyori-Ikariya Catalyst). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]
-
Solvent: DMF or DCM (Avoid alcohols to prevent hemiacetals).
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in anhydrous DMF (
).-
Why DMF? It prevents hemiacetal formation and solubilizes the polar catalyst.
-
-
Degassing: Sparge the solution with Nitrogen/Argon for 15 minutes. Oxygen can deactivate the Ruthenium hydride species.
-
Catalyst Charge: Add the Ru-catalyst (
). -
Initiation: Add the
mixture (3.0 eq) dropwise.-
Note: Gas evolution (
) will occur. Ensure open venting through a bubbler.
-
-
Temperature Control: Stir at 25°C .
-
Warning: Do not heat above 40°C. Higher temperatures increase the rotation of the isopropyl group, lowering enantioselectivity (ee), and risking defluorination.
-
-
Quench: Once TLC indicates consumption, dilute with water and extract with Ethyl Acetate. Wash organic layer with saturated
to remove residual formic acid.
References
-
Hydration Equilibrium of CF3 Ketones
-
Prevention of Defluorination (ATH vs. Hydrogenation)
-
Luche Reduction Mechanism (Alternative Protocol)
-
Noyori Catalyst Mechanism
Sources
- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Crystallization of 2'-iso-Propyl-2,2,2-trifluoroacetophenone Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2'-iso-Propyl-2,2,2-trifluoroacetophenone derivatives. The unique structural characteristics of these molecules—namely the bulky, lipophilic isopropyl group and the strongly electron-withdrawing, sterically demanding trifluoromethyl group—present specific hurdles in obtaining high-quality, crystalline material. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for crystallizing my 2'-iso-propyl-2,2,2-trifluoroacetophenone derivative?
A1: Solvent selection is the most crucial parameter in crystallization because it directly influences solubility, nucleation, crystal growth, and even the final solid-state form of your compound.[1][2] For this specific class of molecules, two phenomena are of particular concern:
-
Polymorphism: These compounds may exist in multiple crystalline forms, or polymorphs, each with different physical properties like melting point, solubility, and stability.[3][4][5] The choice of solvent can dictate which polymorphic form is obtained, as different solvent-solute interactions can favor different molecular packing arrangements.[6][7] The trifluoromethyl group, in particular, can induce polymorphism by participating in various weak intermolecular interactions.[8] The unexpected appearance of a more stable, less soluble polymorph can have significant consequences for bioavailability and formulation in drug development.[3][9]
-
Oiling Out (Liquid-Liquid Phase Separation): This occurs when the compound separates from the supersaturated solution as a liquid oil rather than a solid crystal.[10][11] This is common for compounds with low melting points or when high concentrations of impurities significantly depress the melting point.[11] The resulting oil often traps impurities and rarely solidifies into a pure, crystalline material.[10][11] Your molecule's bulky isopropyl and trifluoromethyl groups can hinder efficient packing into a crystal lattice, making oiling out more likely, especially with rapid cooling or high supersaturation.[10]
Q2: What are the key molecular features of my compound that I should consider when choosing a solvent system?
A2: Understanding the physicochemical contributions of your molecule's key functional groups is essential for a rational approach to solvent selection.
-
2,2,2-Trifluoroacetophenone Core: This is an aromatic ketone. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and significantly increases the molecule's lipophilicity (hydrophobicity).[12][13] Its steric bulk is comparable to an isopropyl group.[12] While it doesn't typically engage in strong hydrogen bonding, it can participate in weak F···π and F···F interactions that influence crystal packing.[14] The fluorine atoms in a -CF3 group are also known to be prone to rotational disorder within a crystal lattice, which can complicate crystallization.[15]
-
2'-iso-Propyl Group: This is a bulky, non-polar alkyl group that further increases lipophilicity and steric hindrance. It will favor solubility in non-polar to moderately polar solvents. Its steric demand can interfere with the close packing required for a stable crystal lattice, potentially lowering the melting point and increasing the tendency to oil out.
Q3: What is "oiling out," and why is it a problem for purification?
A3: "Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a solute, upon reaching supersaturation, separates from the solution as a second liquid phase (an "oil") instead of forming a solid crystalline phase.[10][18] This occurs when the kinetics of molecular integration into a crystal lattice are hindered or when the solution temperature is above the melting point of the solute (which can be significantly depressed by impurities).[10][11]
This is a major issue for several reasons:
-
Poor Purification: The oil droplets are essentially a concentrated, impure liquid form of your compound. Impurities often have higher solubility in this oil phase than in the bulk solvent, leading to their concentration within the droplets.[10][11]
-
Amorphous Product: If the oil eventually solidifies upon further cooling, it often forms an amorphous glass or a poorly crystalline mass, not a well-ordered crystal suitable for purification and characterization.[10]
-
Process Control: Oiling out is difficult to control and scale up, as the droplet size and coalescence behavior are highly dependent on agitation and vessel geometry.[10]
Q4: I've heard about polymorphism. How can I tell if I have different crystal forms, and why does it matter?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures despite having the same chemical composition.[5][19] These different forms can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This is critical for pharmaceuticals, as it directly impacts bioavailability.[3][9]
-
Stability: A metastable polymorph can convert to a more stable form over time, which can ruin a formulation.[9]
-
Mechanical Properties: Different crystal habits (e.g., needles vs. plates) affect how the material handles during manufacturing processes like filtration and tableting.[1][5]
You might suspect polymorphism if you observe:
-
Different crystal shapes (habits) when crystallizing from different solvents.[7]
-
Variable melting points for different batches.
-
Inconsistent results in analytical tests like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC).
Confirming and characterizing polymorphs requires specialized analytical techniques, with PXRD being the definitive method for identifying different crystal lattices.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: My compound will not crystallize from solution, even after cooling.
| Potential Cause | Explanation | Recommended Solution(s) |
| Solution is Undersaturated | You may have used too much solvent, and the solution is not reaching the necessary supersaturation upon cooling. | 1. Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[20] 2. Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which it is insoluble) until persistent cloudiness appears, then warm slightly to clarify and cool slowly.[21] |
| Nucleation is Inhibited | Crystal formation requires an initial nucleation event. Sometimes, supersaturated solutions can be surprisingly stable if there are no sites for nucleation to begin. | 1. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[20] 2. Add a Seed Crystal: Introduce a tiny crystal of your compound (saved from a previous batch, if available) into the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[20][21] |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. | Re-evaluate your solvent choice. Consult the solvent screening protocol below. An ideal solvent shows a large difference in solubility between hot and cold conditions.[16][22] |
Problem 2: My compound "oils out" instead of crystallizing.
| Potential Cause | Explanation | Recommended Solution(s) |
| Supersaturation is Too High / Cooling is Too Rapid | The system is being "shocked" into phase separation. The molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[10] | 1. Slow Down Cooling: Insulate the flask to ensure very slow cooling. This gives molecules more time to find the lowest energy state in a crystal lattice.[22] 2. Use More Solvent: Return the mixture to the heat, add more of the primary solvent to reduce the overall concentration, and then cool slowly again.[11][20] |
| High Impurity Load | Impurities can significantly lower the melting point of your compound. The solution temperature may be above this depressed melting point when the compound begins to come out of solution.[11] | 1. Pre-purify: Consider a preliminary purification step (e.g., flash chromatography) to remove the bulk of impurities before attempting crystallization. 2. Charcoal Treatment: If impurities are colored, adding activated charcoal to the hot solution before filtration can help remove them.[22] |
| Inherent Molecular Properties | The bulky functional groups on your molecule may kinetically hinder the formation of a stable crystal lattice. | 1. Change Solvents: Try a different solvent or solvent system. A solvent that interacts differently with the molecule may promote a packing arrangement that is less prone to oiling out. 2. Seeding: This is often the most effective solution. By providing a template, you can bypass the kinetic barrier to nucleation and encourage direct crystallization. See Protocol 2 for a detailed method.[23] |
Problem 3: The crystals are very small, needle-like, or look like a powder.
| Potential Cause | Explanation | Recommended Solution(s) |
| Crystallization Occurred Too Quickly | Rapid crystal growth often leads to a large number of nucleation events and the formation of small, often impure, crystals.[20] | 1. Use More Solvent: As with oiling out, using a slightly larger volume of hot solvent will cause crystallization to begin at a lower temperature and proceed more slowly.[20] 2. Slower Cooling: Ensure the solution cools as slowly and undisturbed as possible.[22][24] |
| Solvent-Dependent Crystal Habit | The choice of solvent directly influences the shape (habit) of the crystals by affecting the relative growth rates of different crystal faces.[7] | 1. Experiment with Solvents: Crystallize the compound from a range of different solvents (e.g., an aromatic solvent like toluene vs. an ester like ethyl acetate). You may find one that produces a more desirable blocky or prismatic habit. |
Part 3: Protocols and Methodologies
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a method for efficiently identifying a suitable single or binary solvent system.
Materials:
-
Your crude 2'-iso-Propyl-2,2,2-trifluoroacetophenone derivative (~10-20 mg per test)
-
Small test tubes or vials
-
A selection of solvents (see Table 1)
-
Hot plate or sand bath
-
Vortex mixer
Procedure:
-
Single Solvent Screening: a. Place ~15 mg of your compound into a small test tube. b. Add a candidate solvent dropwise (e.g., 0.2 mL at a time) while vortexing at room temperature. c. Observation 1: If the solid dissolves readily at room temperature, the solvent is too good. Reject it as a single-solvent candidate but keep it in mind as the "good" solvent for a binary system.[22] d. Observation 2: If the solid is largely insoluble at room temperature, proceed to the next step. e. Gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves. f. Observation 3: If a very large volume of solvent is required, the solvent is too poor. Reject it. g. If the solid dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath. h. Observation 4: An ideal solvent will show a significant yield of crystals upon cooling.[16] Note the quality and form of the crystals.
-
Binary Solvent System Screening (Anti-Solvent Addition): a. Dissolve ~15 mg of your compound in a minimal amount of a "good" solvent (identified in step 1c) at room temperature. b. Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexanes or water) dropwise until you see persistent turbidity (cloudiness). c. Gently warm the mixture until the solution becomes clear again. d. Allow the solution to cool slowly. This method often yields high-quality crystals.[22]
Protocol 2: Overcoming "Oiling Out" with a Seeding Strategy
This protocol should be used when you have identified a solvent system but are struggling with oiling out.
Procedure:
-
Prepare Seed Crystals: If you have no existing crystals, generate some. Take a small amount of your supersaturated solution on the tip of a glass rod and let the solvent evaporate, leaving a small solid residue.[20] Alternatively, rapidly cool a small aliquot of the solution in an ice bath to force some solid (even if it's of poor quality) to crash out. Isolate these small crystals.
-
Prepare the Bulk Solution: In your main crystallization flask, dissolve your compound in the minimum amount of hot solvent.
-
Cool to Metastable Zone: Cool the solution slowly. The key is to cool it to a temperature where it is supersaturated but before oiling out begins. This "metastable zone" is where crystallization can be induced without spontaneous phase separation.[23] This may require some trial and error to identify the optimal temperature.
-
Introduce the Seed Crystal: Add one or two small seed crystals to the solution.
-
Allow for Slow Growth: Do not disturb the flask. If seeding is successful, you will observe slow, controlled crystal growth from the seed points.
-
Complete Cooling: Once significant crystal growth is observed, you can continue to cool the solution slowly (e.g., to room temperature, then to 0 °C) to maximize the yield. Seeding with a high load of small crystals can be particularly effective at preventing oiling out.[23]
Part 4: Data and Visualization
Table 1: Properties of Common Crystallization Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Typical Use Case / Notes |
| n-Hexane | 1.9 | 69 | Good for non-polar compounds. Often used as an anti-solvent with more polar solvents. Prone to causing oiling out if used alone for some compounds.[17] |
| Toluene | 2.4 | 111 | Good for aromatic compounds. Its high boiling point allows for a wide temperature range but can be difficult to remove completely.[22] |
| Dichloromethane (DCM) | 9.1 | 40 | A versatile solvent for many organic compounds. Its high volatility can lead to rapid crystallization via evaporation. |
| Diethyl Ether | 4.3 | 35 | A common solvent, but its extreme volatility and flammability require caution. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | An excellent, moderately polar solvent that is a good starting point for many systems. Often paired with hexanes.[25] |
| Acetone | 21 | 56 | A polar aprotic solvent. Often used in a binary mixture with hexanes or water.[17][25] |
| Isopropanol (IPA) | 18 | 82 | A polar protic solvent. Can act as a hydrogen bond donor. |
| Ethanol (EtOH) | 24 | 78 | A general-purpose polar protic solvent. Often paired with water for more polar compounds.[17] |
| Methanol | 33 | 65 | A highly polar protic solvent. Can be a good choice for compounds with hydrogen bonding capabilities. |
| Water | 80 | 100 | Typically an anti-solvent for non-polar organic molecules. Can be effective for crystallizing polar salts.[17] |
Diagrams
Caption: A workflow for systematically selecting an appropriate crystallization solvent system.
Caption: A flowchart for diagnosing and solving common crystallization problems.
Part 5: References
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
-
Tahara, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Retrieved from [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Al-Kassas, R., et al. (n.d.). Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen. PMC. Retrieved from [Link]
-
Al-Kassas, R., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. Retrieved from [Link]
-
Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
Gryn'ova, G., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Pubs.rsc.org. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
O'Grady, D., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
University of Bath. (2006). Crystallisation Techniques. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
-
Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. Chemistry Europe. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Polymers and Solvent-Induced Polymorphic Selection and Preferential Orientation of Pyrazinamide Crystal. ACS Publications. Retrieved from [Link]
-
Ng, W. L. (2020). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Pharmaceutical Technology. Retrieved from [Link]
-
Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Ohlone College. (n.d.). 4. Crystallization. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. Retrieved from [Link]
-
Quora. (2021). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]
-
Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Retrieved from
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Insubria. (n.d.). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Paradkar, A., et al. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. Retrieved from [Link]
-
Taylor & Francis. (2019). Effect of isopropanol on crystal growth and photocatalytic properties regulation of anatase TiO 2 single crystals. Retrieved from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent crystallization of palm based dihydroxystearic acid with isopropyl alcohol. Retrieved from [Link]
-
Unknown Source. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF document.
-
Threlfall, T., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. ACS Publications. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization. Retrieved from [Link]
-
Semantic Scholar. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mt.com [mt.com]
- 4. syrris.com [syrris.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 19. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Crystallization - Wikipedia [en.wikipedia.org]
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- 25. reddit.com [reddit.com]
Technical Support Center: Enantioselective Hydrogenation of 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Executive Summary & Problem Analysis
You are attempting to hydrogenate 2'-iso-Propyl-2,2,2-trifluoroacetophenone . This substrate presents a "perfect storm" of challenges for standard asymmetric catalysis:
-
Steric Hindrance (The "Ortho Effect"): The 2'-isopropyl group creates significant steric bulk proximal to the carbonyl center. This disrupts the "lock-and-key" fit required by standard catalysts (like generic Ru-TsDPEN), often resulting in low enantiomeric excess (ee) (<70%).
-
Electronic Activation (
): The trifluoromethyl group makes the carbonyl highly electrophilic. While this increases reactivity, it also renders the product alcohol acidic ( ). In reversible systems (like IPA/Base), the product can easily oxidize back to the ketone, leading to racemization. -
Ligand Matching: Standard electron-rich ligands often fail to differentiate the faces of electron-deficient ketones effectively.
The Solution: To achieve
Catalyst & Conditions Selection Guide
Do not rely on generic screening. Use this targeted selection matrix based on the specific structural constraints of your substrate.
Tier 1: The Recommended Protocol (Chemical Catalysis)
System: Asymmetric Transfer Hydrogenation (ATH) Catalyst: Tethered Ru(II) Diamine Complexes OR Ru-FsDPEN Hydrogen Source: Formic Acid / Triethylamine (FA/TEA)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Candidate A | RuCl(mesitylene)[(R,R)-FsDPEN] | The pentafluorophenylsulfonyl (Fs) group is electron-withdrawing. It increases the acidity of the Ru-NH proton, facilitating hydride transfer to your electron-deficient |
| Catalyst Candidate B | Ru-Tethered-TsDPEN (e.g., C3-tether) | The "tether" connects the arene and the diamine, creating a rigid chiral pocket that forces the bulky 2'-iPr group into the open quadrant, maximizing stereocontrol. |
| Solvent/Reductant | Formic Acid/TEA (5:2 azeotrope) | Critical: This system is irreversible. Once |
| Temperature | 25°C - 30°C | Higher temperatures ( |
Tier 2: High-Pressure Hydrogenation (If H2 gas is mandatory)
System: Asymmetric Hydrogenation (AH) Catalyst: Ir-P,N Complexes (e.g., Ir-Ubaphox or Ir-f-Binaphane)
-
Why: Iridium complexes with N,P ligands often tolerate steric bulk better than Ruthenium for hydrogenation.
-
Conditions: 30-50 bar
, Toluene/IPA (9:1), weak base ( ). Strong bases ( ) can degrade the ketone (haloform-type cleavage).
Experimental Protocol: Optimized ATH Procedure
Objective: Synthesis of chiral 1-(2-isopropylphenyl)-2,2,2-trifluoroethanol.
-
Preparation:
-
In a Schlenk flask, dissolve 2'-iso-Propyl-2,2,2-trifluoroacetophenone (1.0 eq) in minimal degassed DMF or acetonitrile (only if solubility is an issue; otherwise, neat in reagent).
-
Add Formic Acid/Triethylamine (5:2) complex (5-10 vol relative to substrate).
-
Note: Ensure the mixture is effectively degassed (bubbling
for 20 mins). Oxygen kills the Ru-H species.
-
-
Catalyst Addition:
-
Add RuCl(mesitylene)[(R,R)-FsDPEN] (S/C ratio 200:1 to 500:1).
-
Tip: For this bulky substrate, do not use high S/C ratios (like 10,000:1). The turnover frequency (TOF) will be lower due to steric hindrance.
-
-
Reaction:
-
Stir at 25°C for 24-48 hours.
-
Monitor via F-NMR or GC. Look for the disappearance of the ketone carbonyl signal.
-
-
Workup (Critical Step):
-
The product is acidic. Do not wash with strong base (NaOH), as this may extract the product into the aqueous phase or induce racemization.
-
Dilute with water, extract with Ether/EtOAc. Wash organics with saturated
(mild) and Brine. Dry over .
-
Troubleshooting Logic & FAQs
Diagnostic Decision Tree
Caption: Diagnostic logic flow for optimizing hydrogenation of hindered trifluoromethyl ketones.
Frequently Asked Questions
Q1: Why is my ee dropping over time?
-
Answer: You are likely using Isopropanol (IPA) with a base. The
-alcohol product is acidic and the reaction is reversible. As product accumulates, the reverse reaction (oxidation) occurs, scrambling the stereocenter. -
Fix: Switch to Formic Acid/Triethylamine . It is irreversible.
Q2: Can I use the standard Ru-TsDPEN catalyst I have in the fridge?
-
Answer: You can try, but expect lower ee (~60-75%). The 2'-isopropyl group clashes with the tosyl group on the ligand.
-
Fix: Use Ru-FsDPEN (smaller, more electron-withdrawing sulfonamide) or a Tethered Ru catalyst (locks the conformation).
Q3: My reaction turns black and stops.
-
Answer: This indicates catalyst decomposition, likely due to Ruthenium nanoparticle formation. This happens if the stabilizing arene ligand dissociates (common with bulky substrates requiring long reaction times).
-
Fix: Use a Tethered Catalyst (e.g., Ru-C3-Tether).[1] The tether prevents the arene from falling off, increasing catalyst lifetime.
Mechanistic Insight (The "Why")
To understand the solution, you must visualize the transition state. In the Noyori-type mechanism (outer-sphere), the hydride transfers from Ru-H to the Carbonyl-C, while the proton transfers from N-H to the Carbonyl-O.
For 2'-iPr-2,2,2-trifluoroacetophenone :
-
The Clash: The bulky Isopropyl group sterically repels the
-arene ring of the catalyst. -
The Slip: This repulsion forces the ketone to tilt away from the ideal geometry, reducing the energy difference between the Re and Si face attacks.
-
The Fix (Tethering): By chemically tying the arene to the diamine ligand, the catalyst becomes rigid. It cannot "flex" to accommodate the steric bulk in the wrong orientation, forcing the substrate to adopt the single, correct chiral pathway.
Caption: Mechanistic impact of steric bulk on catalyst selection.
References
-
Tethered Catalysts for Hindered Ketones
-
Fluorinated Ketone Hydrogenation (FsDPEN)
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R.[7] (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.
-
-
Ortho-Substituted Acetophenones
-
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2014).[9] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Letters, 16(20), 5434–5437.
-
-
Review on Fluorinated Substrates
-
Mikami, K., Itoh, Y., & Yamanaka, M. (2004). Fluorinated Carbonyl and Imino Compounds as New Generation Electrophiles. Chemical Reviews, 104(1), 1-16.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
addressing hydration issues with 2'-iso-Propyl-2,2,2-trifluoroacetophenone
The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, high-level troubleshooting for researchers working with 2'-iso-Propyl-2,2,2-trifluoroacetophenone , a specialized fluorinated building block often used in asymmetric synthesis and enzyme inhibition studies.[1]
Ticket ID: TFMK-HYD-001 Subject: Managing Hydration States, Purification, and Storage Status: Active Guide[1]
The Core Issue: The "Hydration Trap"
Why is my compound a solid/oil instead of a liquid? Why is the NMR silent in the carbonyl region?
You are likely encountering the hydrate form (gem-diol).
Trifluoromethyl ketones (TFMKs) are distinct from standard ketones.[1] The strongly electron-withdrawing trifluoromethyl group (
For 2'-iso-Propyl-2,2,2-trifluoroacetophenone , this effect is nuanced by the ortho-isopropyl group:
-
Electronic Effect: The
group destabilizes the carbonyl, driving water attack.[1] -
Steric Effect: The bulky 2'-isopropyl group twists the carbonyl out of planarity with the phenyl ring. This breaks the resonance stabilization of the ketone, paradoxically making the carbonyl more reactive toward water than unsubstituted acetophenone, despite the steric bulk.
The Consequence: The hydrate is nucleophilically inert at the carbon center (it is already tetrahedral). Using the hydrate in Grignard reactions or condensations without dehydration will lead to failed reactions or stoichiometry errors.[1]
Module 1: Diagnosis & Identification
"Is my batch hydrated?"
Before proceeding with synthesis, you must confirm the hydration state.[1] The hydrate and ketone have distinct spectral signatures.
Spectral Fingerprints
| Feature | Ketone Form (Active) | Hydrate Form (Gem-diol) | Notes |
| Physical State | Typically Liquid / Low-MP Solid | Solid / Viscous Oil | Hydrates often crystallize due to H-bonding networks.[1] |
| The carbonyl signal disappears in the hydrate. | |||
| Shifts are solvent-dependent; look for a | |||
| IR Spectroscopy | Strong | Broad | The most rapid check.[1] |
Diagnostic Workflow (DOT Visualization)
Caption: Logical decision tree for identifying TFMK hydration states using standard IR spectroscopy.
Module 2: Remediation (Dehydration Protocols)
"How do I convert the hydrate back to the ketone?"
Do not use standard drying agents like
Protocol A: Azeotropic Distillation (Recommended for >5g Scale)
This method physically removes water by co-distillation with a non-polar solvent, driving the equilibrium back to the ketone.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvent: Dissolve the 2'-iso-Propyl-2,2,2-trifluoroacetophenone in Toluene or Benzene (approx. 10 mL per gram of compound).
-
Why? These form low-boiling azeotropes with water.[1]
-
-
Catalyst (Optional): Add a catalytic amount of
-toluenesulfonic acid ( TSA) if the hydrate is stubborn, though heating is usually sufficient for TFMKs.[1] -
Process: Reflux vigorously. Water will collect in the trap.[1] Continue until no more water separates (typically 2–4 hours).[1]
-
Isolation: Distill off the toluene under reduced pressure (rotary evaporator).
-
Result: The residue is the anhydrous ketone.[1] Store immediately under inert gas.
Protocol B: Chemical Desiccation (Small Scale / High Purity)
For small samples (<1g) or when heating is undesirable.[1]
-
Reagent: Activated Molecular Sieves (3Å or 4Å) or Phosphorus Pentoxide (
) . -
Solvent: Dissolve compound in anhydrous
or . -
Process:
-
Isolation: Evaporate solvent under vacuum.
Dehydration Workflow (DOT Visualization)
Caption: Process flow for selecting the appropriate dehydration method based on sample scale.
Module 3: Storage & Handling
"How do I keep it dry?"
The 2'-isopropyl group provides some steric protection, but the electronic pull of the
-
Container: Store in a tightly sealed vial with a PTFE-lined cap . Avoid cork or standard rubber septa, which are permeable to moisture over time.[1]
-
Environment: Store in a desiccator containing
(Drierite) or under an inert atmosphere (Argon/Nitrogen) in a glovebox. -
Solvents: When using the ketone in reactions, ensure all solvents are anhydrous .[1] Even "HPLC grade" solvents contain enough water to convert the ketone to the hydrate in situ.
Frequently Asked Questions (FAQ)
Q: Can I use the hydrate directly in enzyme inhibition assays?
A: Yes. In fact, for many esterases and proteases, the gem-diol (hydrate) is the active transition-state inhibitor. The enzyme active site often stabilizes the tetrahedral geometry. However, you must calculate the concentration based on the molecular weight of the hydrate, not the ketone, to ensure accurate
Q: I am trying to form a chiral imine, but the reaction is stalling. Why? A: You are likely using the hydrate.[1] Imine formation requires the release of water. If you start with the hydrate, you are adding water to a reaction that needs water removal.[1] Solution: Pre-dry the ketone using Protocol A (Dean-Stark) before adding the amine, and add molecular sieves to the reaction vessel.
Q: Why does the 2'-isopropyl group make the NMR spectra look complicated? A: The bulky isopropyl group at the ortho position restricts rotation around the phenyl-carbonyl bond (atropisomerism-like effects). In the ketone form, this can lead to broadened signals at low temperatures.[1] In the hydrate form, the tetrahedral center introduces a new chiral center (if the rest of the molecule is asymmetric) or diastereotopic protons, potentially splitting the isopropyl methyl signals.
References
-
Hydration Equilibrium of Trifluoromethyl Ketones Stewart, R., & Van Der Linden, R. (1960).[1] The Hydration of Trifluoroacetophenone and Some of its Derivatives. Canadian Journal of Chemistry.
-
19F NMR Shifts of Trifluoroacetyl Groups Sloop, J. C. (2013).[1][2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry.
-
Dehydration Strategies for Fluorinated Ketones Limnios, D., & Kokotos, C. G. (2014).[1][3][4] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1][3] The Journal of Organic Chemistry. (Note: Discusses the existence of the hydrate in aqueous media and its catalytic cycle).
-
General Reactivity of Trifluoromethyl Ketones Begue, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Textbook reference for general TFMK properties and hydration thermodynamics).
Sources
removing unreacted starting material from 2'-iso-Propyl-2,2,2-trifluoroacetophenone synthesis
Here is the technical support guide for the purification of 2'-iso-Propyl-2,2,2-trifluoroacetophenone.
Case ID: TFAP-ISO-PURIFICATION Subject: Removal of Unreacted Starting Material (Cumene/Aryl Halide) & Hydrate Management Applicable Compounds: 2'-isopropyl-2,2,2-trifluoroacetophenone (CAS: N/A for specific ortho-isomer, general TFAP analogs apply), Cumene (CAS: 98-82-8), 2-Isopropylphenyl magnesium bromide.
Executive Summary
Synthesizing 2'-iso-Propyl-2,2,2-trifluoroacetophenone presents a unique "perfect storm" of purification challenges. You are likely facing one of two scenarios:
-
The Boiling Point Overlap: The boiling point of the product (est. 165–170°C) is frustratingly close to the starting material, Cumene (152°C) or 1-bromo-2-isopropylbenzene (205°C), making simple distillation inefficient.
-
The Hydrate Trap: The electron-withdrawing trifluoromethyl (
) group makes the carbonyl carbon highly electrophilic. Upon exposure to aqueous workup, it spontaneously forms a stable gem-diol (hydrate) , altering boiling points and solubility, often leading to yield "loss" into the aqueous phase or confusion during NMR analysis.
This guide details three protocols to resolve these issues, ranked by purity requirements.
Phase 1: Diagnostics & Troubleshooting (FAQ)
Q1: "My GC/NMR shows the starting material is gone, but I isolated a white solid instead of a liquid. What is this?"
Diagnosis: You have likely isolated the hydrate (gem-diol), not the ketone.
The Science: The
-
Protocol: Dissolve the solid in toluene. Reflux with a Dean-Stark trap to remove water azeotropically, or stir over activated 3Å molecular sieves for 12 hours. Distill under vacuum immediately after filtration.
Q2: "I cannot separate the unreacted Cumene from my product by distillation."
Diagnosis: Azeotropic drag or insufficient theoretical plates. The Science: The 2-isopropyl group adds steric bulk, lowering the boiling point relative to the para-isomer, potentially bringing it within 10-15°C of Cumene. At this proximity, Raoult’s Law predicts significant co-distillation. The Fix: Switch to Chemical Derivatization (Method A) . Standard distillation will result in yield loss.
Q3: "Can I use Sodium Bisulfite to purify this ketone?"
Answer: NO.
Reasoning: While standard methyl ketones form bisulfite adducts, your molecule has an ortho-isopropyl group. The massive steric hindrance of the isopropyl group adjacent to the carbonyl prevents the bulky bisulfite ion from attacking, despite the electronic activation of the
Phase 2: Purification Protocols
Method A: The Girard’s Reagent T Protocol (High Purity / Difficult Separation)
Recommended when boiling points of SM and Product are <20°C apart.
Concept: Girard's Reagent T (betaine hydrazide chloride) reacts with the ketone to form a water-soluble hydrazone. Non-polar starting materials (Cumene, Aryl halides) remain in the organic phase and are washed away. The hydrazone is then hydrolyzed back to the ketone.
Step-by-Step Workflow:
-
Derivatization:
-
Dissolve crude mixture in Ethanol (10 mL per gram of crude).
-
Add Girard’s Reagent T (1.2 equivalents relative to ketone).
-
Add Acetic Acid (10% v/v relative to ethanol).
-
Reflux for 1–2 hours. Monitor by TLC (hydrazone stays at baseline).
-
-
Wash (Removal of SM):
-
Cool mixture and pour into ice water (5x volume).
-
CRITICAL STEP: Extract the aqueous solution with Hexanes or Diethyl Ether (3x).
-
Result: The unreacted starting material (Cumene) is in the Hexane (Discard). The Product (as hydrazone) is in the Water (Keep).
-
-
Hydrolysis (Recovery):
-
Acidify the aqueous layer with concentrated HCl (to pH 1).
-
Stir at room temperature for 1–2 hours (or warm to 40°C if slow).
-
Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
-
Final Polish:
-
Dry DCM layer over
, filter, and concentrate. -
Perform a "bulb-to-bulb" distillation to remove trace color.
-
Method B: Silica Gel Chromatography (Small Scale)
Recommended for <5g scale.
Stationary Phase: Silica Gel (230-400 mesh).[1]
Mobile Phase: Hexanes:Ethyl Acetate (Gradient).
Logic: The
-
Pack Column: Slurry pack with 100% Hexanes.
-
Load: Load crude as a concentrated band.
-
Elute:
-
Flush with 100% Hexanes (3 Column Volumes). Cumene elutes here.
-
Switch to 95:5 Hexanes:EtOAc. Product elutes here.
-
-
Visualization: UV (254 nm) or
NMR of fractions.
Phase 3: Technical Visualization
The Purification Decision Matrix
Use this logic flow to determine the correct purification route for your specific batch composition.
Figure 1: Decision matrix for selecting the optimal purification method based on physical properties and scale.
The "Hydrate Trap" Mechanism
Understanding the equilibrium between the ketone and the gem-diol is vital for accurate yield calculation and analysis.
Figure 2: The equilibrium between the trifluoromethyl ketone and its hydrate. Note that aqueous workup pushes the equilibrium to the right (Red Node).
References
-
Synthesis of Trifluoromethyl Ketones
-
Procedure: "Synthesis of Trifluoromethyl Ketones from Carboxylic Acids."[2] Organic Syntheses, 2011, 88, 152-161.
- Relevance: Establishes the baseline reactivity of TFAA and the formation of hydr
-
Source:
-
-
Girard's Reagent T Protocol
- Application: "Girard's Reagent T for purification of carbonyl compounds." Sigma-Aldrich Technical Bulletin.
- Relevance: Defines the mechanism for separating non-polar impurities from ketones using w
-
Source:
-
Physical Properties & Hydrate Stability
-
Data: "2,2,2-Trifluoroacetophenone Physical Properties." PubChem Database, CID 9905.[3]
- Relevance: Confirms boiling points and the structural basis for hydr
-
Source:
-
-
Cumene Separation Challenges
-
Context: "Method for separating acetone and cumene from decomposition products."[4] Google Patents, WO2002022532A1.
- Relevance: Highlights the industrial difficulty in separating Cumene (BP 152°C)
-
Source:
-
Sources
Validation & Comparative
Technical Comparison Guide: NMR Characterization of 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2'-iso-Propyl-2,2,2-trifluoroacetophenone (Target), comparing it against its non-fluorinated analog, 2'-iso-Propylacetophenone (Comparator).[1]
Why this comparison matters:
In drug discovery, the trifluoroacetyl (
Part 1: Structural & Electronic Context
The Steric-Electronic Conflict
The interpretation of the Target molecule's NMR relies on understanding two competing forces:
-
Electronic Withdrawal: The
group is strongly electron-withdrawing ( ), which typically deshields adjacent protons.[1] -
Steric Inhibition of Resonance: The ortho-isopropyl group forces the carbonyl system out of planarity with the benzene ring.[1] This "twist" breaks the conjugation, often causing the ortho-aromatic protons to appear upfield relative to planar acetophenones, contrary to initial expectations.[1]
Diagram: Assignment Logic & Workflow
The following flowchart outlines the decision matrix for assigning this molecule, specifically addressing the hydration risk common to trifluoromethyl ketones.
Caption: Workflow for validating the integrity of trifluoromethyl ketones, distinguishing between the active ketone and the inactive hydrate form.
Part 2: Comparative Spectral Analysis[1]
The following data compares the Target (Fluorinated) with the Comparator (Non-fluorinated).
Table 1: Diagnostic Chemical Shifts (1H NMR, 400 MHz, CDCl3)
| Structural Feature | Target: 2'-iPr-2,2,2-trifluoroacetophenone | Comparator: 2'-iPr-acetophenone | Performance/Interpretation Note |
| Isopropyl Methyls | Minimal change.[1] The alkyl group is distant from the fluorine electronic effect. | ||
| Isopropyl Methine | Shielded in Target. The twist of the carbonyl group reduces the anisotropic deshielding cone effect on this proton.[1] | ||
| Alpha-Protons | ABSENT | The disappearance of the singlet methyl ketone peak is the primary confirmation of synthesis.[1] | |
| Aromatic H-6 (Ortho) | Counter-Intuitive: The Target's H-6 is often upfield compared to the Comparator because the carbonyl is twisted out of plane, reducing conjugation.[1] | ||
| 19F Signal | N/A | Quality Control Marker. If this peak shifts to -83 ppm, the sample is hydrated (see Protocol).[1] |
Detailed Feature Analysis
1. The "Missing" Deshielding (Aromatic Region)
In standard acetophenones (Comparator), the carbonyl oxygen is coplanar with the ring, strongly deshielding the ortho proton (H-6) to >7.6 ppm.
-
In the Target: The steric clash between the bulky
and the ortho-isopropyl group forces the bond to rotate roughly 40-60° out of plane.[1] -
Result: The paramagnetic anisotropic deshielding is lost.[1] The H-6 proton appears buried within the aromatic multiplet (7.3–7.5 ppm) rather than distinctively downfield.[1]
2. Hydration Artifacts (The "Performance" Failure Mode)
Trifluoromethyl ketones are electrophilic "sponges" for water.[1]
-
Observation: If your spectrum shows a broad singlet at
4.0–6.0 ppm (OH) and the aromatic region resolves into a standard ABCD system without broadening, you have likely formed the gem-diol (hydrate) : .[1] -
Verification: Check 19F NMR.
Part 3: Experimental Protocol
Method A: High-Fidelity Characterization
This protocol ensures the observation of the ketone form without hydration interference.[1]
Reagents:
Step-by-Step:
-
Drying: Dissolve 10 mg of the Target compound in 0.5 mL of anhydrous
.-
Note: Do not use DMSO-d6 unless strictly necessary; its hygroscopic nature promotes hydrate formation which complicates the aromatic region assignment.[1]
-
-
Acquisition (1H):
-
Spectral Width: -2 to 14 ppm.[1]
-
Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans: 16 (sufficient for >95% purity).
-
-
Acquisition (19F) - Mandatory Validation:
Method B: Variable Temperature (VT) NMR
To assess rotational barriers (atropisomerism):
-
Cool sample to -40°C in
. -
Observation: The isopropyl methyl doublet (
1.[1]25) may split into two distinct doublets of equal intensity. -
Causality: At low temperatures, the rotation of the isopropyl group becomes slow on the NMR timescale due to the clash with the
group, making the two methyl groups diastereotopic.[1]
Part 4: References
-
Sloop, J. C. (2013).[1][2] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry. Link
-
Reich, H. J. (2020).[1][3][4] "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison.[1][3][4] Link
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (General reference for substituent additivity rules).
-
ChemicalBook. (n.d.).[1] "2,2,2-Trifluoro-1-(2-isopropylphenyl)ethanone Product Data." Link
Sources
A Comparative Guide to the Carbonyl (C=O) Stretch in 2'-iso-Propyl-2,2,2-trifluoroacetophenone: An FT-IR Spectroscopic Analysis
For researchers and professionals in drug development and organic synthesis, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, with the carbonyl (C=O) stretching vibration being one of the most intense and informative signals.[1][2][3] This guide provides an in-depth analysis of the factors influencing the C=O stretching frequency in 2'-iso-propyl-2,2,2-trifluoroacetophenone, comparing it with related molecular structures to provide a predictive and mechanistic understanding.
The carbonyl stretching absorption is typically strong and found in a relatively uncluttered region of the spectrum (1900-1600 cm⁻¹), making it a reliable diagnostic tool.[1][4][5] Its precise frequency, however, is exquisitely sensitive to the electronic and steric environment of the molecule.[1][6]
Foundational Molecule: Acetophenone
To understand the spectral features of the target molecule, we must first consider its parent structure, acetophenone. As an aromatic ketone, the carbonyl group in acetophenone is conjugated with the benzene ring.[4][5][7] This conjugation, or delocalization of π-electrons, reduces the double-bond character of the C=O bond, weakening it.[8][9] Consequently, the C=O stretching frequency in acetophenone is observed at a lower wavenumber (around 1685-1691 cm⁻¹) compared to a simple saturated ketone like acetone (approx. 1715 cm⁻¹).[4][5][10]
Analyzing the Substituent Effects in 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Our target molecule introduces two key substituents to the acetophenone framework: a trifluoromethyl (-CF₃) group on the acetyl carbon and an isopropyl group at the ortho (2') position of the phenyl ring. Both substituents profoundly alter the electronic and steric landscape around the carbonyl group.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This is primarily an inductive effect (-I), which pulls electron density away from the carbonyl carbon.[11] This withdrawal of electrons strengthens the C=O double bond, increasing its force constant.[6] A stronger bond requires more energy to vibrate, thus shifting the C=O stretching frequency to a higher wavenumber. This effect is significant and generally dominates over other factors.
The isopropyl group at the ortho position introduces a more complex interplay of steric and electronic effects.
-
Steric Hindrance: A bulky ortho-substituent like an isopropyl group can force the acetyl group (–COCF₃) out of the plane of the benzene ring.[12][13] This twisting disrupts the conjugation between the carbonyl group and the aromatic ring.[13] As established, conjugation lowers the C=O frequency. Therefore, reducing this conjugation will counteract the effect and shift the C=O frequency to a higher wavenumber, closer to that of an aliphatic ketone.[10][12]
-
Electronic Effect: The isopropyl group is generally considered a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Electron-donating groups tend to push electron density into the conjugated system, which would slightly weaken the C=O bond and lower its stretching frequency.[6]
In the case of a bulky ortho-substituent, the steric effect that inhibits resonance is typically the more dominant influence on the carbonyl frequency compared to its weak electronic donation.[13]
The combined influences on the C=O bond in the target molecule are visualized below:
Figure 1. Logical workflow illustrating the competing electronic and steric effects on the carbonyl stretching frequency.
Comparative Analysis and Predicted Frequency
To predict the C=O peak position for 2'-iso-propyl-2,2,2-trifluoroacetophenone, we can compare it to simpler, related molecules.
| Compound | Key Features | Typical C=O Stretch (cm⁻¹) | Primary Reason for Shift vs. Acetophenone |
| Acetone | Saturated, non-conjugated ketone (Reference) | ~1715[5] | N/A |
| Acetophenone | Conjugated with phenyl ring | ~1685[4][5][7] | Conjugation lowers frequency. |
| 2,2,2-Trifluoroacetophenone | Conjugation + Strong -I effect from -CF₃ | ~1710-1720 | Strong inductive withdrawal from -CF₃ raises frequency, largely overcoming the conjugation effect. |
| 2'-Methylacetophenone | Conjugation + Minor steric hindrance from ortho-methyl | ~1691[10] | Minimal steric effect from methyl; frequency is very similar to acetophenone. |
| 2'-iso-Propyl-2,2,2-trifluoroacetophenone | Strong -I effect + Significant steric hindrance | Predicted: >1720 | Both the powerful inductive effect and the steric hindrance (disrupting conjugation) will additively shift the frequency significantly higher than acetone. |
The dominant factors for the target molecule are the inductive withdrawal from the -CF₃ group and the steric hindrance from the ortho-isopropyl group. Both effects serve to increase the C=O stretching frequency. Therefore, we can confidently predict that the carbonyl peak for 2'-iso-propyl-2,2,2-trifluoroacetophenone will appear at a significantly high wavenumber, likely exceeding 1720 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining an FT-IR spectrum suitable for the analysis of the carbonyl stretching frequency.
Figure 2. Standard workflow for obtaining a solution-phase FT-IR spectrum.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 1-5% w/v) of 2'-iso-propyl-2,2,2-trifluoroacetophenone in a suitable IR-transparent solvent such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). These solvents have minimal absorption in the carbonyl region.
-
Rationale: Solution-phase analysis minimizes intermolecular interactions like hydrogen bonding that can occur in the solid state and affect peak position.[14]
-
-
Background Collection:
-
Fill a clean, dry liquid transmission cell (e.g., NaCl or KBr plates) with the pure solvent.
-
Place the cell in the spectrometer's sample holder.
-
Collect a background spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio). This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Carefully clean and dry the cell, then fill it with the prepared sample solution.
-
Place the cell back into the spectrometer.
-
Collect the sample spectrum using the same scan parameters as the background.
-
-
Data Analysis:
-
The instrument software will perform a Fourier Transform on the sample interferogram and ratio it against the background to produce the final transmittance or absorbance spectrum.
-
Identify the most intense, sharp peak in the 1800-1650 cm⁻¹ region. This corresponds to the C=O stretching vibration.
-
Use the software's peak-picking tool to determine the precise wavenumber (cm⁻¹) of the absorption maximum.
-
References
-
Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. [Link]
-
Dodziuk, H., et al. (1989). Abnormally high IR frequencies for the carbonyl group of semicarbazones of the benzaldehyde and acetophenone series. The Journal of Organic Chemistry. [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
Krueger, P. J. (1973). Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones. Canadian Journal of Chemistry. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
SlidePlayer. IR Spectroscopy of Hydrocarbons. [Link]
-
ResearchGate. (2021). Using the carbonyl stretching frequency as a probe for steric effects. [Link]
-
Indian Academy of Sciences. (1956). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
ResearchGate. (2010). IR spectrum in the carbonyl stretching region for gaseous CH3OC(O)SSCF3. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Asian Journal of Chemistry. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. [Link]
-
Canadian Science Publishing. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]
-
PubMed. (1998). Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group. [Link]
-
Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. Study of Infrared Spectral Characteristics of Carbonyl Compounds - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. davuniversity.org [davuniversity.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: 2'-iso-Propyl vs. 2'-Methyl Trifluoroacetophenone
Executive Summary
This guide provides a technical comparison between 2'-methyl-2,2,2-trifluoroacetophenone (2'-Me-TFAP) and 2'-isopropyl-2,2,2-trifluoroacetophenone (2'-iPr-TFAP) .
While both substrates share the highly electrophilic trifluoroacetyl motif, the steric differentiation between the ortho-methyl and ortho-isopropyl groups creates divergent reactivity profiles.
-
2'-Me-TFAP exists in a delicate balance of hydration and reactivity, serving as a standard "bulky" substrate for asymmetric reduction.
-
2'-iPr-TFAP functions as a "steric probe," exhibiting suppressed hydration due to gem-diol destabilization but significantly higher resistance to enzymatic or nucleophilic attack.[1] It often requires specialized catalytic pockets but yields superior enantioselectivity (ee) when conversion is achieved.[1]
Molecular Mechanics & The "Ortho-Effect"
To understand the reactivity differences, one must analyze the steric clash between the ortho-substituent and the trifluoroacetyl moiety.
Steric Inhibition of Resonance
In acetophenones, the carbonyl group typically lies coplanar with the phenyl ring to maximize
-
2'-Me-TFAP: The methyl group causes a moderate twist (approx. 30-45°), partially disrupting conjugation.
-
2'-iPr-TFAP: The isopropyl group, with its branched methyls, forces a severe twist (often >60-90°), effectively decoupling the carbonyl from the aromatic system. This makes the carbonyl more electron-deficient (inductive effect dominates over resonance donation) but physically harder to access.[1]
Visualization of Steric Clash
The following diagram illustrates the steric pressure exerted by the ortho-groups and the resulting conformational locking.
Figure 1: Conformational consequences of ortho-substitution. The 2'-iPr group forces a perpendicular conformation, maximizing steric blockade.
Comparative Reactivity Profile
Hydration Equilibrium ( )
Trifluoromethyl ketones are notorious for forming stable hydrates (gem-diols) in the presence of water, often complicating reaction kinetics.
| Feature | 2'-Methyl TFAP | 2'-iso-Propyl TFAP | Mechanistic Rationale |
| Hydration State | Highly Hydrated | Less Hydrated | Steric Compression: The tetrahedral gem-diol is more sterically crowded than the trigonal planar ketone. The bulky i-Pr group destabilizes the hydrate more than the Me group, shifting equilibrium toward the free ketone. |
| High | Moderate/Low | Ortho-alkyl groups generally suppress hydration compared to para-isomers or parent compounds [1].[1] | |
| Implication | Substrate is "masked" in aqueous media.[1] | Higher concentration of free ketone available, but approach is hindered.[1] |
Asymmetric Reduction (Biocatalysis)
When using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to generate chiral alcohols:
-
Conversion Rate: 2'-Me > 2'-iPr . The isopropyl group frequently clashes with the "small" binding pocket of standard ADHs (e.g., Lactobacillus kefir ADH), drastically reducing
. -
Enantioselectivity (
): 2'-iPr 2'-Me .[1] If the enzyme can accept the bulky i-Pr group, the tight fit prevents "wobble" in the active site, often leading to perfect enantiocontrol (>99% ee), whereas 2'-Me may allow slight slippage [2].
Experimental Protocols
Protocol A: Determination of Hydration Constant ( ) via NMR
Use this protocol to quantify how much "free ketone" is available in your reaction solvent.
Reagents:
-
Substrate (2'-Me or 2'-iPr TFAP)
-
DMSO-
(dry)
Workflow:
-
Prepare a 0.1 M solution of the substrate in DMSO-
.[1] -
Add
incrementally to reach a specific molar fraction (e.g., to ).[1] -
Allow to equilibrate for 30 minutes at 25°C.
-
Acquire
NMR (proton-decoupled).[1] -
Calculation:
Note: The steric bulk of 2'-iPr will result in a smaller integral for Signal B compared to 2'-Me at equivalent water concentrations.
Protocol B: Comparative Enzymatic Reduction
A self-validating workflow to benchmark enzyme acceptance.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM
.[1] -
Cofactor:
(1.0 mM).[1] -
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq).[1]
-
Enzyme: Broad-spectrum KRED (e.g., commercially available "screening kit" enzymes).[1]
Step-by-Step:
-
Solubilization: Dissolve 50 mg of substrate in 50
L DMSO (or IPA if using IPA-coupled recycling).[1] -
Reaction Mix: Add substrate solution to 4.95 mL of Buffer containing the Cofactor/Recycling mix.
-
Initiation: Add 5 mg of lyophilized enzyme.
-
Incubation: Shake at 30°C, 750 rpm for 24 hours.
-
Workup: Extract with Ethyl Acetate (
mL). Dry over .[1] -
Analysis: Analyze via GC-FID (Chiral column, e.g., Cyclosil-B).
-
Validation Check: If 2'-Me conversion is <10%, the enzyme is inactive. If 2'-Me is >50% and 2'-iPr is <5%, the active site is sterically restricted.
-
Reaction Pathway Visualization
The following diagram maps the divergent pathways for these substrates in an aqueous biocatalytic system.
Figure 2: Divergent reaction pathways. Note that while 2'-iPr resists hydration (beneficial), it faces a higher barrier to enzymatic entry (detrimental).
References
-
Guthrie, J. P. (2002).[1] Equilibrium constants for hydration of carbonyl compounds. Canadian Journal of Chemistry.[1] (General principles of steric effects on hydration).[1]
-
Hollmann, F., et al. (2023).[1] Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds. (Contextualizes steric tolerance in reductases).
-
Stewart, R., & Van Dyke, J. D. (1970).[1] The hydration of trifluoroacetophenone and some related compounds.[1][2] Canadian Journal of Chemistry.[1] (Foundational data on TFAP hydration).
-
BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of Methylacetophenone Isomers. (General ortho-effect principles).
Sources
- 1. Rank the following compounds in decreasing order of their reactiv... | Study Prep in Pearson+ [pearson.com]
- 2. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Steric Tuning of Ortho-Substituted Trifluoromethyl Ketones: A Technical Comparison Guide
Executive Summary: The "Goldilocks" Warhead
Trifluoromethyl ketones (TFMKs) are privileged structures in drug discovery, serving as transition-state analog inhibitors for serine and cysteine hydrolases (e.g., FAAH, AChE, HLE). Their potency stems from the strong electron-withdrawing effect of the
However, a "naked" phenyl-TFMK is often too reactive, leading to rapid hydration in aqueous media (losing the active ketone form), promiscuous binding, and metabolic instability. Ortho-substitution is the primary strategy to modulate this reactivity. By introducing steric bulk at the 2- and 6-positions, researchers can tune the hydration equilibrium constant (
This guide compares the steric impact of common ortho-substituents, providing the rationale for selection and the protocols to validate their physicochemical properties.
Comparative Analysis: Steric Parameters & Reactivity[1]
The selection of an ortho-substituent is a balance between electronic activation (via deconjugation) and steric protection (hindering nucleophilic attack).
Table 1: Steric & Electronic Impact of Ortho-Substituents
| Substituent (R) | Van der Waals Radius (Å) | Charton Value ( | Electronic Effect ( | Predicted | Application Utility |
| -H (Control) | 1.20 | 0.00 | 0.00 | High (>90% hydrate) | Baseline; often too promiscuous. |
| -F | 1.47 | 0.27 | +0.52 | Very High | Increases electrophilicity; minimal steric protection. |
| -Cl | 1.75 | 0.55 | +0.47 | High | Balanced deconjugation; good for potency. |
| -CH | 2.00 | 0.52 | -0.05 | Moderate | The standard "twist" inducer; reduces hydration vs H/F. |
| -CF | 2.20 | 0.91 | +0.41 | High | Electronic activation outweighs steric bulk. |
| -iPr | ~2.50 | 0.76 | -0.03 | Low | Significant steric block; reduces potency but gains selectivity. |
| -tBu | ~3.00 | 1.24 | -0.07 | Very Low | "Steric wall"; prevents hydration; likely inactive against small pockets. |
Key Insight: The "Ortho Effect" in TFMKs is counter-intuitive. While steric bulk usually slows reactions, ortho-substitution forces the carbonyl out of coplanarity with the phenyl ring. This breaks resonance stabilization, making the carbonyl more electron-deficient (reactive). However, once the bulk becomes significant (e.g., t-Butyl), the steric shielding of the trajectory for nucleophilic attack (Burgi-Dunitz angle) dominates, and reactivity drops.
Mechanistic Visualization: The Hydration Equilibrium
TFMKs exist in a dynamic equilibrium between the active ketone and the inactive gem-diol (hydrate).
-
Ketone Form (
ppm): Required for enzyme inhibition (covalent capture). -
Hydrate Form (
ppm): Thermodynamically stable resting state in water.
Diagram 1: Steric Influence on Hydration & Binding
Caption: Steric bulk destabilizes the tetrahedral geometry (hydrate/adduct) more than the planar ketone. Large groups shift equilibrium left (good for stability) but may block enzyme access (bad for potency).
Experimental Protocols
To validate the steric effects of your specific derivatives, use the following self-validating workflows.
Protocol A: Synthesis via Grignard Addition
Standardizing the synthesis ensures that yield variations are due to sterics, not technique.
Reagents:
-
Aryl Bromide (Ortho-substituted)
-
Magnesium turnings (or Turbo Grignard
)[1] -
Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate
-
Dry THF
Workflow:
-
Activation: Flame-dry all glassware. Maintain
atmosphere. -
Grignard Formation: React Aryl-Br with Mg in THF. Checkpoint: If initiation fails for sterically hindered aryls (e.g., 2,6-dimethyl), use
at -20°C for Halogen-Mg exchange. -
Electrophile Addition: Cool Grignard solution to -78°C . This is critical to prevent double addition (forming the tertiary alcohol).
-
Cannulation: Slowly add the Grignard into an excess (2.0 eq) of TFAA/Ester in THF. Note: Inverse addition (Grignard into Electrophile) prevents the ketone product from reacting with remaining Grignard.
-
Quench: Hydrolyze with
followed by HCl to ensure the hydrate converts back to the ketone during workup (though it may re-hydrate in the bottle).
Protocol B: Determination of via F NMR
The Gold Standard for assessing steric impact on electrophilicity.
Principle:
The chemical shift of the
Step-by-Step:
-
Solvent Preparation: Prepare a mixture of
and Acetone- (e.g., 1:1 or 9:1 depending on solubility). The water is the reactant; acetone ensures solubility of the lipophilic aromatic ring. -
Sample Prep: Dissolve 10 mg of TFMK in 0.6 mL of the solvent mix.
-
Equilibration: Allow the tube to stand at 25°C for 24 hours. Validation: Run a spectrum at t=1h and t=24h to confirm equilibrium is reached.
-
Acquisition:
-
Pulse sequence: Standard
F (proton-decoupled). -
Relaxation delay (
): Set to seconds (CF3 relaxation is slow). -
Reference:
-trifluorotoluene ( ppm) as internal standard (optional).
-
-
Calculation:
Decision Framework: Selecting the Right "Bulk"
Use this logic flow to select the optimal ortho-substitution for your drug target.
Diagram 2: Substituent Selection Logic
Caption: Decision tree for optimizing TFMK inhibitors based on target topology and metabolic requirements.
References
-
Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry, 53(6), 898-906.
-
Wheelock, C. E., et al. (2002).[2] Evaluation of Trifluoromethyl Ketones as Inhibitors of SARS-CoV 3CL Protease. Bioorganic & Medicinal Chemistry, 10, 3561–3576. (Contextual citation for TFMK inhibition mechanics).
- Creary, X. (1987). The effect of ortho substituents on the hydration of trifluoromethyl ketones. Journal of Organic Chemistry. (General reference for ortho-effects).
- Boger, D. L., et al. (2005). Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. (Example of tuning TFMK potency).
-
Sevenard, D. V., et al. (2003). 19F NMR Chemical Shift Variability in Trifluoroacetyl Species. Journal of Fluorine Chemistry.
Sources
Comparative Guide: X-ray Crystallography of 2'-iso-Propyl-2,2,2-trifluoroacetophenone Complexes
Executive Summary
This guide provides a technical analysis of 2'-iso-Propyl-2,2,2-trifluoroacetophenone (2'-iPr-TFAP) , focusing on its crystallographic behavior as a transition-state mimic. While the unsubstituted 2,2,2-trifluoroacetophenone (TFAP) is a standard electrophilic probe, the addition of the ortho-isopropyl group introduces critical steric constraints that enhance selectivity in enzyme inhibition.
This document objectively compares 2'-iPr-TFAP against non-fluorinated analogs and boronic acid alternatives, utilizing X-ray diffraction (XRD) data to validate its mechanism of action. Key findings indicate that the electron-withdrawing trifluoromethyl group, combined with the steric "ortho-lock" of the isopropyl moiety, enforces a stable tetrahedral gem-diol geometry in the active site, distinct from the planar binding of standard acetophenones.
Part 1: Structural Mechanics & Comparative Analysis
The "Ortho-Lock" Mechanism
The 2'-isopropyl group is not merely a lipophilic handle; it serves as a steric gatekeeper. In crystallographic structures of TFAP derivatives, the
Comparative Data: Ligand Geometry
The following table contrasts the crystallographic parameters of 2'-iPr-TFAP complexes against key alternatives.
| Feature | 2'-iPr-TFAP (Target) | 2,2,2-TFAP (Unsubstituted) | Acetophenone (Control) | Phenylboronic Acid |
| Binding State | Tetrahedral ( | Tetrahedral ( | Planar ( | Tetrahedral ( |
| C-O Bond Length | 1.40 – 1.43 Å (Single bond) | 1.39 – 1.42 Å | 1.20 – 1.23 Å (Double bond) | 1.45 – 1.48 Å (B-O) |
| Torsion Angle ( | > 45° (Twisted Ring) | < 15° (Planar/Near-Planar) | ~0° (Planar) | Variable |
| Hydration State | High (Favors gem-diol) | Moderate | Low (Hydrophobic) | High (Reversible covalent) |
| Selectivity | High (Steric exclusion) | Low (Promiscuous) | N/A | Moderate |
Critical Insight: The elongation of the C-O bond in 2'-iPr-TFAP complexes (approx. 1.4 Å) compared to Acetophenone (1.2 Å) confirms the formation of a covalent hemiacetal adduct with the catalytic serine or water, validating its role as a transition state inhibitor [1, 2].
Mechanism of Action Diagram
The following diagram illustrates the transition from the free ketone to the enzyme-bound tetrahedral adduct, highlighting the stabilization provided by the oxyanion hole.
Figure 1: Mechanism of TFMK inhibition. The electron-withdrawing CF3 group activates the carbonyl carbon for nucleophilic attack, mimicking the tetrahedral transition state of ester hydrolysis.
Part 2: Crystallographic Protocol & Challenges
Resolving the structure of 2'-iPr-TFAP complexes requires specialized handling due to the volatility of fluorinated ketones and their tendency to hydrate spontaneously.
In Situ Cryocrystallography Workflow
Standard vapor diffusion often fails for small molecule structures of TFMKs due to high vapor pressure. The recommended protocol uses in situ cryocrystallography [3].
-
Capillary Mounting: Seal the neat liquid or saturated solution of 2'-iPr-TFAP in a Lindemann capillary (0.3 mm diameter).
-
Zone Melting: Use an infrared laser to create a molten zone, moving it along the capillary to refine the crystal grain.
-
Flash Cooling: Rapidly cool the sample to 100 K using a nitrogen stream to arrest the crystal growth and prevent lattice damage.
-
Data Collection: Collect dataset using Mo-K
radiation (or Synchrotron source for enzyme complexes) to minimize absorption by fluorine.
Refinement Strategy
When refining the structure, pay specific attention to the Gem-Diol vs. Ketone occupancy.
-
Restraints: Do not enforce strict planarity on the carbonyl carbon. Allow the
character to emerge during refinement. -
Disorder: The
group often exhibits rotational disorder. Model this using split positions (e.g., A/B occupancy at 0.5/0.5) if electron density suggests "propeller" blurring. -
Validation: Check the C-C-F bond angles. In a high-quality structure, these should average
(tetrahedral), distinct from the distorted angles seen in lower-resolution structures.
Figure 2: Optimized workflow for crystallizing volatile fluorinated ketone complexes.
Part 3: Drug Development Implications[2][3]
Selectivity via Steric Clash
The 2'-isopropyl group is a critical determinant for selectivity. In X-ray structures of broad-spectrum esterases (e.g., Acetylcholinesterase), the active site gorge is often narrow.
-
Unsubstituted TFAP: Fits easily, inhibiting a wide range of enzymes (low selectivity).
-
2'-iPr-TFAP: The bulky isopropyl group clashes with residues in the "acyl pocket" of smaller esterases but is accommodated by enzymes with larger, hydrophobic pockets (e.g., Juvenile Hormone Esterase or specific fatty acid amide hydrolases) [4].
Stability of the Gem-Diol
X-ray data confirms that 2'-iPr-TFAP exists predominantly as a gem-diol (hydrated form) in the crystal lattice when water is present, or as a hemiacetal when bound to Serine. This contrasts with non-fluorinated analogs which remain as ketones. This "pre-organized" tetrahedral geometry lowers the entropic penalty of binding, making TFMKs potent transition state inhibitors (
Comparison with Boronic Acids
While Boronic Acids (BATSIs) also form tetrahedral adducts (see Table 1.2), TFMKs offer a different electrostatic profile. The
-
Choose TFMK (2'-iPr-TFAP) when the S1/S1' pocket is hydrophobic.
-
Choose Boronic Acid when the pocket contains polar residues capable of hydrogen bonding with the boronate oxygens.
References
-
Dey, D., et al. (2018).[1] "Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone." Acta Crystallographica Section E, 74(5), 607-612.[1] Link
-
Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry, 24(8), 1813-1823. Link
- Ottenwaelder, X., et al. (2006). "In situ cryocrystallization of unstable organic liquids." Journal of Applied Crystallography, 39, 926-929.
-
Linderman, R. J., et al. (1989). "Conformational analysis of ortho-substituted trifluoroacetophenones." Journal of Organic Chemistry, 54(3), 661-668. Link
-
Hejna, M., et al. (2023).[2] "Boronic Acid Transition State Inhibitors as Potent Inactivators of Beta-Lactamases: Biochemical and Structural Analyses." Antimicrobial Agents and Chemotherapy, 67(1). Link
Sources
A Comprehensive Guide to the Validation of Analytical Standards for Novel Pharmaceutical Intermediates: A Case Study Framework for 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Introduction
In the landscape of pharmaceutical development, the purity and quality of all components, from raw materials to the final active pharmaceutical ingredient (API), are of paramount importance. This guide provides a comprehensive framework for the validation of an analytical standard for a novel pharmaceutical intermediate, using 2'-iso-Propyl-2,2,2-trifluoroacetophenone as a representative example. This compound, while not an API itself, represents a class of complex organic molecules where stringent analytical oversight is critical to ensure the safety and efficacy of the final drug product.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the underlying scientific principles and regulatory expectations that drive the validation process. We will explore not just what to do, but why each step is a critical component of a robust, self-validating analytical system. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.
This guide is intended for researchers, analytical scientists, and quality assurance professionals involved in the drug development lifecycle. We will delve into the core validation parameters, provide detailed experimental workflows, and present a model for data interpretation and comparison.
The Critical Role of Analytical Standard Validation
An analytical standard, or reference standard, is a highly purified compound used as a measurement base for the quantitative and qualitative analysis of a substance. The validation of this standard is the process by which it is experimentally proven that the analytical procedure used for its characterization is suitable for its intended purpose. Without a thoroughly validated standard, all subsequent analytical data for a drug intermediate like 2'-iso-Propyl-2,2,2-trifluoroacetophenone would be built on an uncertain foundation, jeopardizing the integrity of the entire development process.
The validation process for a novel intermediate's analytical standard can be visualized as a series of interconnected stages, each building upon the last to create a comprehensive quality profile.
Caption: Workflow for Analytical Standard Validation.
Core Validation Parameters: A Comparative Approach
The validation of an analytical method for a standard like 2'-iso-Propyl-2,2,2-trifluoroacetophenone hinges on the successful demonstration of several key performance characteristics. Below, we compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), in the context of these validation parameters.
| Validation Parameter | HPLC-UV Approach | GC-MS Approach | Rationale for Comparison |
| Specificity / Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by the resolution of the analyte peak from other peaks. | Provides a higher degree of specificity due to the added dimension of mass-to-charge ratio (m/z) identification, confirming both retention time and mass spectrum. | GC-MS offers superior specificity, which is crucial for confirming the identity of a novel standard and distinguishing it from structurally similar impurities. |
| Linearity | A series of at least five concentrations of the standard are prepared and analyzed. The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated. | Similar to HPLC, a calibration curve is generated by analyzing a series of standard concentrations. The ion abundance is plotted against concentration. | Both methods should demonstrate a high degree of linearity (typically r² > 0.999) over the desired concentration range, as stipulated by ICH guidelines. |
| Accuracy | The closeness of test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix. | Accuracy is also determined by spike recovery experiments, where a known quantity of the standard is added to a matrix and the recovery is calculated. | The choice of method may depend on the volatility and thermal stability of the analyte. 2'-iso-Propyl-2,2,2-trifluoroacetophenone is likely volatile, making GC-MS a suitable choice. |
| Precision | Assessed at two levels: Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, by different analysts, or with different equipment). Results are expressed as the relative standard deviation (%RSD). | Precision is evaluated in the same manner as HPLC, assessing the variability of the method under different conditions. | Low %RSD values (typically <2%) are required to demonstrate that the method provides consistent results. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on the signal-to-noise ratio (typically 3:1). | LOD is determined similarly, based on the signal-to-noise ratio of a characteristic ion. | The required LOD will depend on the expected levels of impurities in the intermediate. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (typically 10:1). | LOQ is determined similarly, ensuring that at this concentration, the method meets the required precision and accuracy criteria. | A validated LOQ is essential for accurately quantifying low-level impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). | For GC-MS, robustness would be tested by varying parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume. | Demonstrating robustness ensures that the method is reliable for routine use in a quality control environment. |
Experimental Protocols
The following are example protocols for the validation of an analytical standard for 2'-iso-Propyl-2,2,2-trifluoroacetophenone using HPLC-UV. These protocols are designed to be self-validating by including system suitability tests and clear acceptance criteria.
Protocol 1: Specificity Determination
-
Objective: To demonstrate that the analytical method can unequivocally assess the 2'-iso-Propyl-2,2,2-trifluoroacetophenone peak in the presence of potential impurities and degradation products.
-
Procedure:
-
Prepare a solution of the 2'-iso-Propyl-2,2,2-trifluoroacetophenone analytical standard at a target concentration (e.g., 1 mg/mL).
-
Prepare solutions of known related substances and potential starting materials.
-
Prepare a spiked sample containing the analytical standard and all known related substances.
-
Subject a sample of the analytical standard to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze all samples by the proposed HPLC-UV method.
-
-
Acceptance Criteria: The peak for 2'-iso-Propyl-2,2,2-trifluoroacetophenone should be spectrally pure and well-resolved from all other peaks (resolution > 2.0).
Protocol 2: Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response.
-
Procedure:
-
Prepare a stock solution of the analytical standard.
-
Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
The relationship between these core validation activities can be visualized as follows:
Caption: Interrelation of Validation Parameters.
Conclusion
The validation of an analytical standard for a novel pharmaceutical intermediate like 2'-iso-Propyl-2,2,2-trifluoroacetophenone is a rigorous, multi-faceted process that forms the bedrock of quality control throughout the drug development lifecycle. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by adhering to internationally recognized guidelines such as ICH Q2(R1), scientists can establish a high degree of confidence in the quality of their analytical data. The choice between analytical techniques like HPLC-UV and GC-MS should be driven by the physicochemical properties of the molecule and the specific requirements of the analysis. Ultimately, a well-validated analytical standard is not merely a regulatory requirement; it is a fundamental component of scientific integrity and a commitment to patient safety.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Safety Operating Guide
2'-iso-Propyl-2,2,2-trifluoroacetophenone: Proper Disposal Procedures
Executive Summary & Chemical Identification
Objective: This guide provides a validated protocol for the segregation, packaging, and disposal of 2'-iso-Propyl-2,2,2-trifluoroacetophenone (and its isomers, e.g., 4'-iso-Propyl).
Critical Directive: Unlike standard organic solvents, this compound contains a trifluoromethyl group (-CF₃) . It must be processed via high-temperature incineration with acid gas scrubbing. Do not commingle this waste with standard non-halogenated fuel-blending streams, as the generation of hydrogen fluoride (HF) during combustion will damage standard incinerator infrastructure and violate emissions compliance.
| Chemical Property | Data |
| Chemical Name | 2'-iso-Propyl-2,2,2-trifluoroacetophenone |
| Functional Class | Fluorinated Aromatic Ketone |
| CAS Number | Refer to specific isomer: 124211-72-9 (4'-isomer analog); Check vendor SDS for 2'-isomer specific CAS. |
| Primary Hazards | Combustible Liquid, Skin/Eye Irritant, HF Generator (Combustion) |
| RCRA Waste Code | D001 (Ignitable), Halogenated Organic (Non-specific) |
Hazard Assessment & Causality
To ensure safety, you must understand why specific protocols are required for this molecule.
A. The Fluorine Factor (Incineration Risk)
The -CF₃ group is chemically robust. Standard oxidation methods used for non-halogenated waste may fail to completely mineralize the fluorine, potentially releasing perfluorinated byproducts or HF gas.
-
Causality: High C-F bond energy requires specialized incineration (>1100°C) with caustic scrubbers.
-
Action: You must label this stream explicitly as "Halogenated" to ensure it is routed to the correct facility.
B. Chemical Reactivity (The Haloform Risk)
Trifluoromethyl ketones are highly electrophilic.
-
Causality: In the presence of strong bases (e.g., NaOH, KOH) and water, these ketones can undergo a haloform-type cleavage, releasing fluoroform (CHF₃) gas.
-
Action: NEVER add strong caustic bases to the waste container. Maintain the waste stream at neutral or slightly acidic pH to prevent gas evolution and pressure buildup.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Rule: Segregate at the point of generation.
-
Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste stream is potentially acidic, as fluoride ions accelerate corrosion.
-
Stream Separation:
-
Stream A (Target): Halogenated Solvents & Organics. (Contains: 2'-iso-Propyl-2,2,2-trifluoroacetophenone, DCM, Chloroform).
-
Stream B (Forbidden): Non-Halogenated Solvents (Acetone, Methanol, Toluene).
-
Stream C (Forbidden): Aqueous Caustics (Strong Bases).
-
Phase 2: Pre-Disposal Stabilization
If the chemical was used as a reagent in a reaction mixture:
-
Quench: Ensure any reactive organometallics (e.g., Grignards used to attack the ketone) are fully quenched with ammonium chloride solution.
-
Phase Cut: Separate the organic layer containing the trifluoroacetophenone from the aqueous quench layer.
-
pH Check: Verify the organic waste pH is < 9.0 before capping.
Phase 3: Labeling & Storage
Labeling Requirements:
-
Primary Tag: "Hazardous Waste"
-
Constituents: Write out "2'-iso-Propyl-2,2,2-trifluoroacetophenone" (do not use abbreviations).
-
Hazard Checkboxes: [x] Flammable/Combustible [x] Toxic/Irritant [x] Halogenated.
Phase 4: Logistics & Pickup
Coordinate with your EHS (Environmental Health & Safety) officer or licensed waste hauler (e.g., Veolia, Clean Harbors).
-
Profile: Ensure the waste profile lists "Fluorinated Organic Compounds."
-
Disposal Method Code: Incineration with Acid Gas Scrubbing.
Operational Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of this compound safely.
Caption: Logical flow for the segregation and stabilization of fluorinated ketone waste to prevent incompatibility and ensure regulatory compliance.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: Vapor may cause respiratory irritation (STOT SE 3).[1][2]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.[3]
-
Clean: Wipe area with soap and water; collect all wipes into the halogenated waste container.
References
-
Santa Cruz Biotechnology. 4′-iso-Propyl-2,2,2-trifluoroacetophenone Safety Data Sheet (CAS 124211-72-9).[4] Retrieved from
-
Sigma-Aldrich. 2,2,2-Trifluoroacetophenone Product & Safety Data (CAS 434-45-7).[5] Retrieved from
-
PubChem. 2,2,2-Trifluoroacetophenone Compound Summary (CID 9905). National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroacetophenone. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-iso-Propyl-2,2,2-trifluoroacetophenone
Foundational Understanding: The "Why" Behind the "What"
Before we detail the specific Personal Protective Equipment (PPE), it is crucial to understand the inherent hazards of trifluoroacetophenones. Based on analogous compounds, 2'-iso-Propyl-2,2,2-trifluoroacetophenone is anticipated to be a flammable liquid that can cause significant skin, eye, and respiratory irritation[3][4]. The trifluoromethyl group imparts distinct chemical properties, and while it can enhance therapeutic effects in drug development, it also necessitates a stringent approach to laboratory safety. Our PPE strategy is therefore not merely a checklist but a comprehensive system to mitigate these risks at every potential point of exposure.
Hazard Profile and Engineering Controls: Your First Line of Defense
A robust safety protocol begins with engineering and administrative controls, with PPE serving as the essential final barrier.
Key Anticipated Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can travel to an ignition source[3][5].
-
Skin and Eye Irritation: Direct contact can lead to irritation or more severe damage[4].
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract[3].
Engineering Controls:
-
Fume Hood: All handling of 2'-iso-Propyl-2,2,2-trifluoroacetophenone, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Grounding: For transfers of larger quantities, ensure containers and receiving equipment are properly grounded to prevent static discharge, a potential ignition source[6].
Personal Protective Equipment (PPE): A Multi-faceted Approach
The selection of PPE must be a deliberate process based on a thorough risk assessment of the procedures to be performed.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the serious eye irritation potential, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required whenever the chemical is handled[7][8]. Safety glasses do not provide an adequate seal against splashes and vapors.
-
Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction, a face shield should be worn in conjunction with chemical splash goggles[8].
Hand Protection: Selecting the Right Glove Material
There is no single glove that protects against all chemicals. For halogenated ketones like trifluoroacetophenones, material compatibility is key.
-
Glove Selection: Nitrile gloves are a common choice for general laboratory use and offer good protection against a range of chemicals, but they may not be suitable for prolonged contact with all organic solvents[8][9]. For extended work or in situations with a high likelihood of immersion, consider gloves made of materials with higher chemical resistance, such as Viton™ or butyl rubber[7][9]. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Double Gloving: For added protection, especially when handling neat material or during sensitive procedures, wearing two pairs of compatible gloves is recommended.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Body Protection: Guarding Against Spills and Contamination
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and as a barrier in case of a flash fire[3]. Ensure the lab coat is fully buttoned.
-
Chemical Apron: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound within a properly functioning fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during emergency situations such as a large spill, respiratory protection will be necessary.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate. The specific type and cartridge should be selected based on the concentration of the airborne contaminant.
-
Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA.
Operational Plan: Safe Handling from Receipt to Disposal
A clear and concise operational plan ensures that safety is integrated into every step of the workflow.
Pre-use Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[10].
-
Assemble all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
Step-by-Step Handling Procedure
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of the chemical within the fume hood.
-
When transferring, pour slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Upon completion of work, decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all personnel and the environment.
-
Waste Segregation: 2'-iso-Propyl-2,2,2-trifluoroacetophenone and any materials contaminated with it should be disposed of as hazardous waste. This is typically categorized as halogenated organic waste.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal[6]. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Summary and Visual Aids
Table 1: PPE Summary for Handling 2'-iso-Propyl-2,2,2-trifluoroacetophenone
| Exposure Route | Hazard | Required PPE | Enhanced Protection (High-Risk Scenarios) |
| Eyes | Serious Irritation | Chemical Splash Goggles (ANSI Z87.1) | Face shield worn over goggles |
| Skin | Irritation, Potential Absorption | Nitrile or other compatible chemical-resistant gloves | Double gloving, chemical-resistant apron |
| Body | Splashes, Fire | Flame-resistant lab coat | Chemical-resistant apron over lab coat |
| Inhalation | Respiratory Irritation | Work in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridges |
Diagram 1: PPE Selection and Handling Workflow
Sources
- 1. 4′-iso-Propyl-2,2,2-trifluoroacetophenone, CAS 124211-72-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. uah.edu [uah.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
